NRX-2663
Descripción
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Propiedades
Fórmula molecular |
C20H13F3N2O5 |
|---|---|
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
3-[[2-oxo-4-phenoxy-6-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H13F3N2O5/c21-20(22,23)15-10-14(30-13-7-2-1-3-8-13)16(18(27)25-15)17(26)24-12-6-4-5-11(9-12)19(28)29/h1-10H,(H,24,26)(H,25,27)(H,28,29) |
Clave InChI |
QMARDTCIJVODCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C(=O)NC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of NRX-2663
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NRX-2663 is a novel small molecule "molecular glue" designed to modulate the protein-protein interaction between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP. By enhancing this interaction, this compound promotes the ubiquitination and subsequent proteasomal degradation of β-catenin. This mechanism of action holds therapeutic potential in cancers characterized by the aberrant stabilization of β-catenin, a key oncogenic driver. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including detailed experimental protocols, quantitative data, and visual representations of the relevant biological pathways and experimental workflows. To date, all publicly available data on this compound is from preclinical, in vitro studies. No in vivo efficacy or clinical trial data has been made public.
Core Mechanism of Action: A Molecular Glue Approach
This compound functions as a molecular glue, a class of small molecules that induce or stabilize protein-protein interactions.[1] In the canonical Wnt signaling pathway, the destruction complex, which includes the E3 ligase SCFβ-TrCP, targets β-catenin for degradation. This process is initiated by the phosphorylation of β-catenin at key serine residues (Ser33 and Ser37), which creates a recognition site for β-TrCP.[2] However, in many cancers, mutations in β-catenin or components of the destruction complex prevent this phosphorylation, leading to the accumulation of β-catenin and the activation of oncogenic gene transcription.[1]
This compound is designed to overcome this by directly enhancing the binding affinity between β-catenin and β-TrCP, even in the context of mutations that would otherwise impair this interaction.[1] It achieves this by binding to a pocket at the interface of the β-catenin/β-TrCP complex, thereby stabilizing the interaction and promoting the transfer of ubiquitin to β-catenin, marking it for degradation by the proteasome.[2]
Signaling Pathway
The following diagram illustrates the β-catenin degradation pathway and the mechanism of action of this compound.
Caption: β-catenin degradation pathway and the role of this compound.
Quantitative Data
The following table summarizes the in vitro binding affinity and potency of this compound as determined by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
| Compound | Target Interaction | Assay Type | EC50 (µM) | Kd (nM) | Cooperativity (-fold) | Reference |
| This compound | β-catenin : β-TrCP Interaction | TR-FRET | 22.9 | 54.8 | 13 | [3] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay was utilized to quantify the binding affinity of this compound to the β-catenin:β-TrCP complex. The protocol is detailed below, based on the methods described in the primary literature.[2]
Objective: To determine the EC50 and Kd of this compound in enhancing the interaction between β-catenin and β-TrCP.
Materials:
-
Proteins: Recombinant GST-tagged β-TrCP and biotinylated β-catenin peptide (with relevant phosphorylation or mutations).
-
Detection Reagents: Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore) and Streptavidin-conjugated d2 (acceptor fluorophore).
-
Compound: this compound dissolved in DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Plates: Low-volume 384-well black plates.
-
Plate Reader: A microplate reader capable of TR-FRET measurements (e.g., PHERAstar).
Workflow Diagram:
Caption: Workflow for the TR-FRET binding assay.
Procedure:
-
A master mix of recombinant GST-β-TrCP, biotinylated β-catenin peptide, Tb-anti-GST antibody, and Streptavidin-d2 is prepared in assay buffer.
-
The master mix is dispensed into the wells of a 384-well plate.
-
This compound is serially diluted in DMSO and then further diluted in assay buffer before being added to the wells. A DMSO control is included.
-
The plate is incubated at room temperature for a specified period (e.g., 1-2 hours), protected from light.
-
The TR-FRET signal is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (d2).
-
The FRET ratio (665 nm / 620 nm) is calculated and plotted against the concentration of this compound to determine the EC50 value using a suitable curve-fitting model.
In Vitro Ubiquitination Assay
This assay was employed to confirm that the enhanced binding induced by this compound leads to increased ubiquitination of β-catenin. The protocol is based on established in vitro ubiquitination methods.[2]
Objective: To visually assess the enhancement of β-catenin ubiquitination in the presence of this compound.
Materials:
-
Enzymes: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), and the SCFβ-TrCP E3 ligase complex.
-
Substrate: Recombinant β-catenin (or a peptide fragment).
-
Ubiquitin: Wild-type ubiquitin.
-
Energy Source: ATP.
-
Compound: this compound dissolved in DMSO.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT.
-
Detection: Anti-β-catenin antibody and anti-ubiquitin antibody for Western blotting.
Workflow Diagram:
Caption: Workflow for the in vitro ubiquitination assay.
Procedure:
-
A reaction mixture containing E1, E2, SCFβ-TrCP, β-catenin, and ubiquitin in reaction buffer is prepared.
-
This compound or a DMSO vehicle control is added to the reaction mixture.
-
The reaction is initiated by the addition of ATP.
-
The reaction is incubated at 37°C for a defined time (e.g., 60 minutes).
-
The reaction is stopped by adding SDS-PAGE sample buffer and heating.
-
The reaction products are resolved by SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with antibodies against β-catenin and ubiquitin to visualize the formation of polyubiquitinated β-catenin species, which appear as a high-molecular-weight smear.
Preclinical Development Status
The initial discovery and in vitro characterization of this compound were reported in 2019 by researchers at Nurix Therapeutics.[1] The published study demonstrated proof-of-concept for the molecular glue approach in targeting mutant β-catenin in a cellular system.[2] However, a comprehensive search of publicly available information, including company pipelines, press releases, and clinical trial registries, did not yield any data on the in vivo efficacy or clinical development of this compound.[4][5][6] Recent updates from Nurix Therapeutics focus on other clinical-stage assets in their pipeline.[4] Therefore, the current preclinical and clinical status of this compound remains undisclosed in the public domain.
Conclusion
This compound represents a promising, rationally designed molecular glue that effectively enhances the interaction between β-catenin and its E3 ligase, SCFβ-TrCP, leading to the ubiquitination and degradation of this key oncoprotein in vitro. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of similar molecules. While the preclinical and clinical development path of this compound is not publicly known, the foundational work on this compound has significantly contributed to the growing field of targeted protein degradation and the validation of the molecular glue concept for previously "undruggable" targets.
References
- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nurix Therapeutics Advances Promising Targeted Protein Modulation Pipeline and Outlines 2023 Strategic Priorities - BioSpace [biospace.com]
- 5. nurixtx.com [nurixtx.com]
- 6. Nurix Therapeutics Outlines 2025 Goals and Objectives for [globenewswire.com]
An In-Depth Technical Guide to NRX-2663: A Molecular Glue Enhancing β-Catenin Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
NRX-2663 is a small molecule that has been identified as a potent enhancer of the protein-protein interaction (PPI) between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[1][2] Functioning as a "molecular glue," this compound facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin, particularly mutants that are resistant to degradation and implicated in oncogenesis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, supporting quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Role of β-Catenin and the Wnt Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical cellular cascade that governs cell proliferation, differentiation, and migration.[1] Under normal physiological conditions, cytoplasmic β-catenin levels are kept low by a "destruction complex" consisting of proteins such as Adenomatous Polyposis Coli (APC), Axin, and Glycogen Synthase Kinase 3β (GSK-3β).[1] This complex phosphorylates β-catenin, marking it for recognition by the SCFβ-TrCP E3 ubiquitin ligase, which then targets it for ubiquitination and proteasomal degradation.
Dysregulation of the Wnt pathway, often through mutations in β-catenin or components of the destruction complex, leads to the stabilization and nuclear accumulation of β-catenin.[1] In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of genes associated with cell proliferation and survival, a hallmark of many cancers. Mutations that impair the phosphorylation of β-catenin, particularly at serines 33 and 37, prevent its recognition by β-TrCP, leading to its oncogenic stabilization.[2] this compound has emerged as a promising therapeutic strategy by restoring the interaction between mutant β-catenin and β-TrCP.
Mechanism of Action: this compound as a Molecular Glue
This compound functions as a molecular glue, a small molecule that enhances the affinity between two proteins that would otherwise interact weakly or not at all.[2] It binds at the interface of β-catenin and β-TrCP, inducing a conformational change that stabilizes their interaction. Specifically, the phenoxy substitution at the 4-position of the trifluoromethyl pyridone core of this compound induces a rearrangement of β-catenin's Leu31 residue, creating a larger and more favorable binding pocket.[2] This enhanced binding restores the ability of SCFβ-TrCP to ubiquitinate mutant β-catenin, thereby promoting its degradation by the 26S proteasome.
Signaling Pathway Diagram
Caption: Simplified Wnt/β-Catenin Signaling Pathway and the Action of this compound.
Quantitative Data
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Description |
| EC50 | 22.9 μM | The concentration of this compound that results in 50% enhancement of the binding between β-catenin peptide and β-TrCP. |
| Kd | 54.8 nM | The dissociation constant for the binding of β-catenin peptide to β-TrCP in the presence of this compound. |
| EC50 (pSer33/Ser37 β-catenin) | 80 ± 4 µM | The concentration of this compound that results in 50% enhancement of the binding between a doubly phosphorylated β-catenin peptide and β-TrCP. |
| Binding Cooperativity | 13-fold | The fold-increase in binding affinity of pSer33/Ser37 β-catenin to β-TrCP in the presence of this compound. |
Table 2: Cellular Activity of this compound Analogs
| Compound | Cellular Degradation of S33E/S37A mutant β-catenin |
| NRX-103094 | Degradation observed at concentrations ≥ 20 μM |
| NRX-252262 | Degradation observed at concentrations of ~35 μM |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to quantify the interaction between β-catenin and β-TrCP in the presence of this compound.
Experimental Workflow:
Caption: TR-FRET Binding Assay Workflow.
Materials:
-
BODIPY-FL-labeled β-catenin peptides (residues 17-48) with varying phosphorylation states (e.g., pSer33/Ser37).
-
Purified β-TrCP complex.
-
This compound.
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT.
-
384-well low-volume black plates.
-
TR-FRET compatible microplate reader.
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
To each well of a 384-well plate, add a constant concentration of the β-TrCP complex (e.g., 300 pM).
-
Add the serially diluted this compound to the wells.
-
Initiate the binding reaction by adding the BODIPY-FL-labeled β-catenin peptide to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths.
-
The data is typically fitted to a one-site binding model to determine EC50 and Kd values.
In Vitro β-Catenin Ubiquitylation Assay
This assay assesses the ability of this compound to enhance the ubiquitylation of β-catenin by the SCFβ-TrCP complex.
Experimental Workflow:
Caption: In Vitro Ubiquitylation Assay Workflow.
Materials:
-
Fluorescently-labeled β-catenin peptide (residues 17-60).
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), and SCFβ-TrCP E3 ligase complex.
-
Wild-type ubiquitin.
-
ATP.
-
This compound.
-
Ubiquitylation Buffer: 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 2 mM DTT.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Fluorescence gel scanner.
Procedure:
-
Set up ubiquitylation reactions in a final volume of 20-50 µL.
-
Combine the fluorescently-labeled β-catenin peptide (e.g., 4 µM), E1, E2, SCFβ-TrCP, and ubiquitin in the ubiquitylation buffer.
-
Add varying concentrations of this compound or DMSO as a control.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for a specified time course (e.g., 0, 30, 60, 90 minutes).
-
Stop the reactions by adding SDS-PAGE sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the ubiquitinated β-catenin species using a fluorescence gel scanner. Increased high-molecular-weight bands indicate enhanced ubiquitylation.
Cellular Degradation of Mutant β-Catenin Assay
This assay determines the ability of this compound to induce the degradation of a stabilized mutant form of β-catenin in a cellular context.
Experimental Workflow:
References
NRX-2663: A Molecular Glue for Targeted β-catenin Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
NRX-2663 is a pioneering small molecule "molecular glue" designed to induce the degradation of β-catenin, a critical oncogenic driver in multiple cancers. Unlike traditional inhibitors, this compound functions by enhancing the natural protein-protein interaction between β-catenin and its E3 ubiquitin ligase, SCFβ-TrCP. This targeted protein degradation strategy offers a promising therapeutic avenue for cancers harboring mutations that lead to the stabilization and accumulation of β-catenin. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols for its characterization.
Introduction to β-catenin and the Wnt Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Under normal physiological conditions, cytoplasmic β-catenin levels are kept low through a "destruction complex" consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). This complex facilitates the phosphorylation of β-catenin at key serine and threonine residues, marking it for ubiquitination by the SCFβ-TrCP E3 ligase and subsequent proteasomal degradation.
In many cancers, mutations in components of the destruction complex or in β-catenin itself prevent its phosphorylation and degradation. This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of genes involved in proliferation, survival, and metastasis.
This compound: Mechanism of Action
This compound is a small molecule that acts as a molecular glue, effectively restoring the interaction between mutated, phosphorylation-impaired β-catenin and its E3 ligase, SCFβ-TrCP.[1][2][3] By binding to a pocket at the interface of β-catenin and β-TrCP, this compound stabilizes the complex, facilitating the ubiquitination and subsequent proteasomal degradation of β-catenin.[3] This mechanism of action is distinct from traditional enzyme inhibitors and represents a novel therapeutic strategy for targeting "undruggable" proteins.
Signaling Pathway Diagram
Caption: Mechanism of this compound in promoting the degradation of mutant β-catenin.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Biochemical and Binding Affinity Data
| Parameter | Description | Value | Reference |
| EC50 | Concentration of this compound required to enhance the binding of β-catenin peptide to β-TrCP by 50% | 22.9 μM | [1][4] |
| Kd | Dissociation constant for the binding of this compound to the β-catenin:β-TrCP complex | 54.8 nM | [1][4] |
| EC50 (pSer33/Ser37 β-catenin) | Concentration of this compound for 50% effective binding enhancement with a phosphomimetic β-catenin peptide | 80 μM | [5] |
| Cooperativity of Binding | Fold-increase in binding affinity | 13-fold | [5] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Fluorescence Polarization (FP) Binding Assay
This assay is used to quantify the enhancement of the β-catenin:β-TrCP interaction by this compound.
Protocol:
-
Reagents:
-
Recombinant human β-TrCP/Skp1 complex.
-
Fluorescently labeled β-catenin phosphodegron peptide (residues 17-48).
-
This compound stock solution in DMSO.
-
Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well black plate, add the fluorescently labeled β-catenin peptide and the β-TrCP/Skp1 complex to each well.
-
Add the this compound dilutions to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the EC50 value by plotting the change in fluorescence polarization against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Ubiquitination Assay
This assay demonstrates the ability of this compound to promote the ubiquitination of β-catenin.
Protocol:
-
Reagents:
-
Recombinant E1 activating enzyme (UBE1).
-
Recombinant E2 conjugating enzyme (UbcH5c).
-
Recombinant SCFβ-TrCP E3 ligase complex.
-
Recombinant β-catenin substrate (wild-type or mutant).
-
Ubiquitin.
-
ATP.
-
This compound stock solution in DMSO.
-
Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT.
-
-
Procedure:
-
Set up reactions containing E1, E2, SCFβ-TrCP, β-catenin, ubiquitin, and ATP in ubiquitination buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reactions.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-β-catenin antibody to visualize the formation of polyubiquitinated β-catenin species (appearing as a high molecular weight smear).
-
Cellular β-catenin Degradation Assay
This assay confirms the ability of this compound to induce the degradation of β-catenin in a cellular context.
Protocol:
-
Cell Line:
-
HEK293T cells engineered to express a mutant form of β-catenin (e.g., S33E/S37A phosphomimetic).
-
-
Procedure:
-
Plate the HEK293T cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting.
-
Probe the Western blots with antibodies against β-catenin and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the extent of β-catenin degradation at each this compound concentration and time point.
-
Experimental and Logical Workflows
Experimental Workflow for Characterizing this compound
Caption: A streamlined workflow for the discovery and characterization of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the field of targeted protein degradation. Its ability to act as a molecular glue to restore the degradation of oncogenic β-catenin provides a compelling rationale for its further development as a therapeutic agent. Future research will likely focus on optimizing the potency and pharmacokinetic properties of this compound and related compounds, as well as exploring their efficacy in various preclinical cancer models. As of late 2025, there is no publicly available information regarding the clinical trial status of this compound. The continued investigation of molecular glues like this compound holds great promise for expanding the druggable proteome and offering new treatment options for patients with cancer and other diseases driven by protein accumulation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nurix Therapeutics Advances Promising Targeted Protein Modulation Pipeline and Outlines 2023 Strategic Priorities - BioSpace [biospace.com]
- 4. rsc.org [rsc.org]
- 5. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
discovery and development of NRX-2663
An In-depth Technical Guide to the Discovery and Development of NRX-2663, a Molecular Glue Enhancer of the β-catenin:β-TrCP Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pioneering small molecule enhancer of the protein-protein interaction (PPI) between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1] Identified through prospective discovery methods, this compound functions as a "molecular glue," effectively promoting the ubiquitination and subsequent proteasomal degradation of β-catenin.[2][3] This is particularly significant for mutants of β-catenin where phosphorylation at key residues like Ser33 and Ser37 is impaired, a common oncogenic driver in various cancers.[4] Such mutations inhibit recognition by β-TrCP, leading to β-catenin stabilization and aberrant activation of the Wnt signaling pathway.[4][5] this compound restores this interaction, offering a novel therapeutic strategy for cancers driven by β-catenin dysregulation.[6] This document provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental data related to this compound.
Introduction to this compound
The ubiquitin-proteasome system is a critical cellular pathway for protein degradation, and its modulation presents significant therapeutic opportunities.[3] E3 ubiquitin ligases, which confer substrate specificity, are central to this system.[6] The SCFβ-TrCP complex is the E3 ligase responsible for recognizing and targeting phosphorylated β-catenin for ubiquitination.[4] In many cancers, mutations prevent the phosphorylation of β-catenin, disrupting its interaction with β-TrCP and leading to its accumulation.[4]
This compound is a small molecule designed to enhance the binding between β-catenin and β-TrCP, even in the absence of canonical phosphorylation.[6] It acts as a molecular glue, inserting into the PPI interface and stabilizing the complex.[3] This enhanced interaction facilitates the ubiquitination of mutant β-catenin, marking it for degradation by the proteasome.[7][8] The chemical details of this compound are provided in the table below.
| Chemical and Physical Properties of this compound | |
| Molecular Formula | C20H13F3N2O5 |
| Molecular Weight | 418.328 g/mol |
| CAS Number | 2763260-34-8 |
| Appearance | White solid |
| Solubility | DMSO, DMF |
Mechanism of Action
This compound's mechanism of action is centered on the enhancement of the β-catenin:β-TrCP interaction. A phenoxy substitution at the 4-position of its trifluoromethyl pyridone core induces a conformational change in β-catenin's Leu31 residue, creating a larger binding pocket.[4] This allows this compound to bind at the interface, acting as a bridge between β-catenin and β-TrCP.[7] This stabilized ternary complex is more amenable to the ubiquitination process, leading to the degradation of β-catenin.[7]
Figure 1: Signaling pathway illustrating the mechanism of action of this compound.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its ability to enhance the interaction between β-catenin and β-TrCP.
| Assay | Description | Result |
| AlphaScreen Assay | Measures the enhancement of β-catenin peptide binding to β-TrCP. | EC50 = 22.9 μM |
| Binding Affinity | Determination of the binding constant for the β-catenin:β-TrCP interaction in the presence of this compound. | Kd = 54.8 nM |
| pSer33/Ser37 β-catenin Binding Assay | Measures the potency of this compound in enhancing the binding of phosphorylated β-catenin. | EC50 = 80 μM |
| In Vitro Ubiquitination Assay | Assesses the ability of this compound to promote the ubiquitination of pSer33/Ser37 β-catenin peptide. | Marked enhancement at concentrations of 16 μM and above. |
Experimental Protocols
AlphaScreen Protein-Protein Interaction Assay
This assay was used to quantify the enhancement of the β-catenin and β-TrCP interaction by this compound.
-
Principle: An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) assay brings donor and acceptor beads into close proximity through the interaction of the target proteins. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light.
-
Protocol:
-
Biotinylated β-catenin peptide and GST-tagged β-TrCP were used.
-
Streptavidin-coated donor beads were incubated with the biotinylated β-catenin peptide.
-
Glutathione-coated acceptor beads were incubated with the GST-tagged β-TrCP.
-
The two bead-protein complexes were mixed in a microplate well with varying concentrations of this compound.
-
After incubation, the plate was read on an AlphaScreen-capable plate reader.
-
The resulting signal is proportional to the extent of the β-catenin:β-TrCP interaction.
-
Figure 2: Workflow for the AlphaScreen protein-protein interaction assay.
In Vitro Ubiquitination Assay
This assay directly measures the enzymatic activity of the SCFβ-TrCP complex on a β-catenin substrate in the presence of this compound.
-
Principle: Recombinant E1, E2, E3 (SCFβ-TrCP), ubiquitin, and the β-catenin substrate are combined. The reaction is initiated with ATP, and the ubiquitination of β-catenin is visualized by Western blot.
-
Protocol:
-
A reaction mixture was prepared containing E1 activating enzyme, E2 conjugating enzyme (UbcH5a), SCFβ-TrCP complex, and ubiquitin.
-
The pSer33/Ser37 β-catenin peptide substrate was added to the mixture.
-
Varying concentrations of this compound were added to the reaction tubes.
-
The reaction was initiated by the addition of ATP and incubated at 30°C.
-
The reaction was stopped by adding SDS-PAGE loading buffer.
-
The products were resolved by SDS-PAGE and analyzed by Western blotting using an anti-β-catenin antibody to visualize the ubiquitinated species.
-
Figure 3: Experimental workflow for the in vitro ubiquitination assay.
Summary and Future Directions
This compound represents a significant advancement in the field of targeted protein degradation. As a molecular glue that enhances a native E3 ligase-substrate interaction, it provides a powerful tool for probing the Wnt signaling pathway and offers a promising therapeutic avenue for cancers with dysregulated β-catenin.[3] The data presented herein demonstrates its potent in vitro activity. Future development will likely focus on optimizing its drug-like properties, evaluating its efficacy and safety in preclinical in vivo models, and exploring its potential in combination with other anti-cancer agents. The prospective discovery of this compound serves as a paradigm for the rational design of small molecules targeting previously "undruggable" protein-protein interactions.[1][3]
References
- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. embopress.org [embopress.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to NRX-2663: A Molecular Glue Enhancing β-Catenin Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule NRX-2663, focusing on its target protein, E3 ligase, and mechanism of action. It is designed to offer researchers and drug development professionals a detailed understanding of the preclinical data and experimental methodologies associated with this compound.
Core Concepts: Targeting the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development. Its dysregulation, often leading to the accumulation of the transcriptional co-activator β-catenin, is a hallmark of numerous cancers. Under normal physiological conditions, β-catenin levels are tightly controlled by a multi-protein "destruction complex," which includes the E3 ubiquitin ligase SCFβ-TrCP. This complex recognizes and ubiquitinates β-catenin, targeting it for proteasomal degradation.[1] Mutations in β-catenin or components of the destruction complex can impair this process, leading to oncogenic stabilization of β-catenin.
This compound has been identified as a "molecular glue" that enhances the interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[2][3][4][5] By stabilizing this protein-protein interaction, this compound promotes the ubiquitination and subsequent degradation of β-catenin, offering a promising therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogs from preclinical studies. This data highlights the potency and efficacy of these compounds in enhancing the β-catenin:β-TrCP interaction and promoting β-catenin degradation.
| Compound | Assay Type | Target | EC50 | Kd | Cooperativity | Reference |
| This compound | Binding Assay (pSer33/Ser37 β-catenin) | β-catenin:β-TrCP Interaction | 80 ± 4 µM | - | 13-fold | Simonetta et al., 2019 |
| This compound | Binding Assay (β-catenin peptide) | β-catenin:β-TrCP Interaction | 22.9 μM | 54.8 nM | - | MedChemExpress |
| NRX-252114 | Binding Assay (pSer33/S37A β-catenin peptide) | β-catenin:β-TrCP Interaction | 6.5 nM | 0.4 nM | >1500-fold | MedChemExpress |
| NRX-252262 | Cellular Degradation Assay (S33E/S37A mutant β-catenin) | Mutant β-catenin | ~35 µM | - | - | Simonetta et al., 2019 |
Signaling Pathway and Mechanism of Action
This compound functions by inserting itself at the interface of β-catenin and β-TrCP, effectively acting as a molecular adhesive. This enhanced interaction facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to β-catenin, a process catalyzed by the SCFβ-TrCP E3 ligase complex. The resulting polyubiquitin chain on β-catenin serves as a signal for its recognition and degradation by the 26S proteasome.
Caption: Mechanism of this compound-mediated β-catenin degradation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Fluorescence Polarization (FP) Binding Assay
This assay quantitatively measures the enhancement of the β-catenin:β-TrCP interaction by this compound.
-
Principle: A fluorescently labeled β-catenin peptide (tracer) will have a low polarization value when tumbling freely in solution. Upon binding to the much larger β-TrCP protein, the tracer's rotation slows, resulting in a higher polarization value. This compound is expected to increase the binding affinity, leading to a dose-dependent increase in fluorescence polarization.
-
Materials:
-
Fluorescently labeled β-catenin phosphopeptide (e.g., TAMRA-labeled)
-
Recombinant human β-TrCP/Skp1 complex
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT
-
This compound stock solution in DMSO
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In each well of the microplate, add the fluorescently labeled β-catenin peptide to a final concentration of 10 nM.
-
Add the β-TrCP/Skp1 complex to a final concentration of 50 nM.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Data are plotted as fluorescence polarization (mP) versus the logarithm of the compound concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Caption: Fluorescence Polarization Binding Assay Workflow.
In Vitro Ubiquitylation Assay
This assay directly assesses the ability of this compound to promote the ubiquitination of β-catenin by the SCFβ-TrCP complex.
-
Principle: The assay reconstitutes the ubiquitination cascade in vitro. The formation of polyubiquitin chains on a β-catenin substrate is detected by western blotting. This compound is expected to enhance the ubiquitination of β-catenin in a dose-dependent manner.
-
Materials:
-
Recombinant human E1 (UBE1), E2 (UbcH5a), and ubiquitin
-
Recombinant human SCFβ-TrCP complex
-
Recombinant β-catenin substrate (e.g., GST-tagged)
-
Ubiquitylation Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT
-
This compound stock solution in DMSO
-
SDS-PAGE gels and western blotting reagents
-
Anti-β-catenin and anti-ubiquitin antibodies
-
-
Procedure:
-
Set up reactions in microcentrifuge tubes on ice.
-
To each tube, add E1 enzyme (100 nM), E2 enzyme (500 nM), ubiquitin (10 µM), and β-catenin substrate (200 nM) in ubiquitylation buffer.
-
Add serially diluted this compound or DMSO (vehicle control).
-
Initiate the reaction by adding the SCFβ-TrCP complex (50 nM).
-
Incubate the reactions at 37°C for 90 minutes.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform western blotting using an anti-β-catenin antibody to detect the ubiquitinated forms of β-catenin, which will appear as a high-molecular-weight smear or ladder. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
-
Caption: In Vitro Ubiquitylation Assay Workflow.
Cellular β-catenin Degradation Assay
This assay evaluates the ability of this compound to induce the degradation of β-catenin in a cellular context.
-
Principle: Cells are treated with this compound, and the levels of β-catenin are measured over time by western blotting. A decrease in the β-catenin protein level indicates compound-induced degradation.
-
Materials:
-
HEK293T cells
-
Complete growth medium (DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and western blotting reagents
-
Anti-β-catenin antibody and an antibody for a loading control (e.g., anti-GAPDH or anti-actin)
-
-
Procedure:
-
Seed HEK293T cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for different time points (e.g., 4, 8, 12, 24 hours). A positive control group can be treated with a proteasome inhibitor to confirm that the degradation is proteasome-dependent.
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and western blotting using an anti-β-catenin antibody to detect the levels of β-catenin.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in β-catenin levels.
-
Conclusion
This compound represents a promising class of small molecules known as molecular glues that can modulate protein-protein interactions for therapeutic benefit. By enhancing the natural interaction between β-catenin and its E3 ligase, SCFβ-TrCP, this compound promotes the degradation of a key oncogenic driver. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and similar compounds targeting the Wnt/β-catenin signaling pathway.
References
- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
NRX-2663: A Molecular Glue for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NRX-2663 is a small molecule enhancer of the protein-protein interaction between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[1][2][3] By acting as a "molecular glue," this compound facilitates the ubiquitination and subsequent proteasomal degradation of mutant β-catenin, a key driver in various cancers.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental data for this compound.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic molecule with the chemical formula C20H13F3N2O5.[4] Its structure features a trifluoromethyl pyridone core with a phenoxy substitution.[6] The detailed chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Descriptors
| Property | Value |
| IUPAC Name | 3-[[2-oxo-4-phenoxy-6-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]benzoic acid[1] |
| CAS Number | 2763260-34-8[4] |
| Molecular Formula | C20H13F3N2O5[4] |
| Molecular Weight | 418.33 g/mol [1] |
| Canonical SMILES | OC(=O)C1=CC=CC(NC(=O)C2=C(OC3=CC=CC=C3)C=C(NC2=O)C(F)(F)F)=C1[1] |
| InChI | InChI=1S/C20H13F3N2O5/c21-20(22,23)15-10-14(30-13-7-2-1-3-8-13)16(18(27)25-15)17(26)24-12-6-4-5-11(9-12)19(28)29/h1-10H,(H,24,26)(H,25,27)(H,28,29)[1] |
| InChI Key | QMARDTCIJVODCK-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Physical Appearance | White solid[1][4] |
| Solubility | Soluble in DMSO and DMF[1][4] |
| Purity (HPLC) | ≥95%[4] |
| Storage Conditions | Refrigerated[1][4] |
Mechanism of Action: A Molecular Glue Approach
This compound functions as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact or interact weakly.[5] In the case of this compound, it enhances the binding of β-catenin to the substrate recognition subunit, β-TrCP, of the SCF E3 ubiquitin ligase complex.[2][3]
Mutations in β-catenin, particularly at serine residues (S33 and S37) that are normally phosphorylated, prevent its recognition by β-TrCP, leading to its accumulation and the subsequent activation of oncogenic signaling pathways.[5] this compound overcomes this by binding to the β-catenin:β-TrCP interface, creating a larger, more favorable binding pocket.[6] This enhanced interaction restores the ubiquitination of mutant β-catenin, marking it for degradation by the 26S proteasome.[4]
Signaling Pathway
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Ubiquitination Assay for NRX-2663
Introduction
Ubiquitination is a critical post-translational modification that governs protein stability and signaling pathways.[1][2][3] This process involves a sequential enzymatic cascade of ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3) to attach ubiquitin to a substrate protein.[2][3] Dysregulation of this pathway is implicated in various diseases, including cancer.[4][5] NRX-2663 is a small molecule enhancer of the protein-protein interaction between the E3 ligase substrate receptor β-TrCP and its substrate, β-catenin.[6][7][8] Specifically, it acts as a "molecular glue" to promote the ubiquitination and subsequent degradation of β-catenin, a key component of the Wnt signaling pathway that is often dysregulated in cancer.[5][7][8] These application notes provide a detailed protocol for an in vitro ubiquitination assay to characterize the activity of this compound.
Principle of the Assay
This in vitro ubiquitination assay reconstitutes the key components of the ubiquitination machinery to measure the ability of this compound to enhance the ubiquitination of its target substrate, β-catenin, by the SCFβ-TrCP E3 ligase complex. The assay involves incubating recombinant E1, E2, E3 (SCFβ-TrCP), ubiquitin, and the β-catenin substrate in the presence and absence of this compound. The ubiquitination of β-catenin is then detected by western blotting, looking for the appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated forms of the substrate.
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound's effect on the β-catenin:β-TrCP interaction and ubiquitination.
| Parameter | Substrate | Value | Reference |
| EC50 | β-catenin peptide binding to β-TrCP | 22.9 μM | [6] |
| Kd | β-catenin peptide binding to β-TrCP | 54.8 nM | [6] |
| EC50 | pSer33/Ser37 β-catenin binding to β-TrCP | 80 μM | [5][6] |
| Cooperativity of Binding | pSer33/Ser37 β-catenin | 13-fold | [5][6] |
| Effective Concentration for Ubiquitination | pSer33/Ser37 β-catenin peptide | ≥ 16 μM | [5][6] |
Experimental Protocols
Materials and Reagents
-
Enzymes:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant human SCFβ-TrCP E3 ligase complex (or individual purified components: SKP1, CUL1-RBX1, and β-TrCP)
-
-
Substrate:
-
Recombinant human β-catenin (full-length or a relevant peptide, such as pSer33/Ser37 β-catenin peptide)
-
-
Ubiquitin:
-
Recombinant human ubiquitin
-
-
Compound:
-
This compound
-
-
Buffers and Solutions:
-
10x Ubiquitination Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 10 mM DTT
-
ATP solution: 100 mM ATP in water
-
DMSO (for dissolving this compound)
-
4x SDS-PAGE Sample Buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
-
Antibodies:
-
Primary antibody against β-catenin
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
-
Other:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Chemiluminescent substrate
-
Microcentrifuge tubes
-
Incubator or water bath
-
Detailed In Vitro Ubiquitination Assay Protocol
-
Preparation of Reagents:
-
Thaw all recombinant proteins (E1, E2, E3, ubiquitin, and β-catenin) on ice.
-
Prepare a stock solution of this compound in DMSO. Further dilute in the reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.
-
Prepare a working solution of ATP by diluting the stock to 10 mM in water.
-
-
Reaction Setup:
-
Set up the ubiquitination reactions in microcentrifuge tubes on ice. A typical reaction volume is 30-50 μL.
-
Prepare a master mix containing the common reagents (reaction buffer, E1, E2, ubiquitin, ATP) to ensure consistency.
-
The following table provides an example of a 30 μL reaction setup:
-
| Component | Stock Concentration | Volume to Add | Final Concentration |
| 10x Ubiquitination Buffer | 10x | 3 μL | 1x |
| E1 Enzyme | 500 nM | 1 μL | ~17 nM |
| E2 Enzyme | 5 μM | 1 μL | ~167 nM |
| SCFβ-TrCP E3 Ligase | 1 μM | 1 μL | ~33 nM |
| β-catenin Substrate | 10 μM | 3 μL | 1 μM |
| Ubiquitin | 1 mg/mL | 2 μL | ~7.8 μM |
| ATP | 10 mM | 1.5 μL | 0.5 mM |
| This compound or DMSO | Varies | 1 μL | Varies (e.g., 0, 10, 25, 50, 100 μM) |
| Nuclease-free water | - | Up to 30 μL | - |
-
Incubation:
-
Mix the components gently by pipetting.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 10 μL of 4x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Western Blot Analysis:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Optionally, the membrane can be stripped and re-probed with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the higher molecular weight species.
-
Mandatory Visualizations
Caption: Signaling pathway of β-catenin ubiquitination enhanced by this compound.
Caption: Experimental workflow for the in vitro ubiquitination assay of this compound.
References
- 1. Ubiquitin signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitination | Signaling Pathways | TargetMol [targetmol.com]
- 3. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ubiquitylation and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tenovapharma.com [tenovapharma.com]
- 8. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for a Cell-Based Assay to Evaluate NRX-2663 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-2663 is a novel small molecule enhancer of the protein-protein interaction (PPI) between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[1][2] In many cancers, mutations in β-catenin, particularly at phosphorylation sites like Ser33 and Ser37, prevent its recognition by SCFβ-TrCP, leading to its accumulation and the activation of oncogenic Wnt signaling pathways.[2] this compound acts as a "molecular glue" to restore the binding of mutant β-catenin to SCFβ-TrCP, thereby promoting its ubiquitination and subsequent proteasomal degradation.[2][3] This application note provides a detailed protocol for a cell-based assay to quantify the activity of this compound by measuring the degradation of a mutant form of β-catenin.
Principle of the Assay
This assay utilizes an engineered human embryonic kidney cell line (HEK293T) that stably expresses a mutant form of β-catenin (S33E/S37A). This phosphomimetic mutant is resistant to degradation under normal conditions. Upon treatment with this compound, the interaction between the mutant β-catenin and SCFβ-TrCP is enhanced, leading to its ubiquitination and degradation by the proteasome. The activity of this compound is therefore directly correlated with the reduction in the cellular levels of the mutant β-catenin, which can be quantified using an In-Cell Western™ Assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the cell-based assay.
Caption: this compound enhances the interaction between mutant β-catenin and SCFβ-TrCP, leading to ubiquitination and proteasomal degradation.
Caption: Workflow for quantifying this compound-induced degradation of mutant β-catenin.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T cells stably expressing S33E/S37A mutant β-catenin.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).
-
Assay Plate: 96-well, clear-bottom, black-walled microplate.
-
This compound: Prepare a stock solution in DMSO.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS).
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibodies:
-
Rabbit anti-β-catenin antibody.
-
Mouse anti-GAPDH antibody (or other suitable housekeeping protein).
-
-
Secondary Antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG.
-
IRDye® 680RD Goat anti-Mouse IgG.
-
-
Wash Buffer: 0.1% Tween-20 in PBS.
-
Instrumentation: High-content imaging system or a plate reader capable of detecting fluorescence in the 700 nm and 800 nm channels.
Procedure
-
Cell Seeding:
-
Culture the HEK293T-mutant β-catenin cells in T75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 20,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the culture medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Fixation and Permeabilization:
-
Gently remove the treatment medium.
-
Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.
-
Wash the wells three times with 200 µL of PBS.
-
Add 100 µL of Permeabilization Buffer to each well and incubate for 15 minutes at room temperature.
-
Wash the wells three times with 200 µL of PBS.
-
-
Immunostaining:
-
Add 150 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Prepare the primary antibody solution in Blocking Buffer (e.g., 1:500 dilution for both anti-β-catenin and anti-GAPDH antibodies).
-
Remove the Blocking Buffer and add 50 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C.
-
Wash the wells five times with 200 µL of Wash Buffer.
-
Prepare the secondary antibody solution in Blocking Buffer (e.g., 1:1000 dilution for both IRDye® 800CW and IRDye® 680RD antibodies). Protect from light.
-
Add 50 µL of the secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the wells five times with 200 µL of Wash Buffer, protected from light.
-
-
Data Acquisition and Analysis:
-
Acquire fluorescence signals using a suitable imaging system or plate reader.
-
β-catenin signal: 800 nm channel.
-
GAPDH signal: 700 nm channel.
-
-
Normalize the β-catenin signal to the GAPDH signal for each well to account for variations in cell number.
-
Plot the normalized β-catenin levels against the concentration of this compound and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Data Presentation
The following tables summarize sample quantitative data that could be obtained from the described assay.
Table 1: Raw Fluorescence Intensity Data
| This compound (µM) | β-catenin Signal (800 nm) | GAPDH Signal (700 nm) |
| 0 (Vehicle) | 45,876 | 48,234 |
| 0.1 | 44,987 | 47,987 |
| 1 | 38,543 | 48,112 |
| 5 | 25,123 | 47,567 |
| 10 | 15,678 | 48,001 |
| 25 | 8,945 | 47,890 |
| 50 | 5,123 | 48,321 |
| 100 | 4,876 | 48,150 |
Table 2: Data Analysis and Dose-Response Metrics
| This compound (µM) | Normalized β-catenin Signal | % β-catenin Degradation |
| 0 (Vehicle) | 0.951 | 0.0 |
| 0.1 | 0.937 | 1.5 |
| 1 | 0.801 | 15.8 |
| 5 | 0.528 | 44.5 |
| 10 | 0.327 | 65.6 |
| 25 | 0.187 | 80.3 |
| 50 | 0.106 | 88.9 |
| 100 | 0.101 | 89.4 |
Summary of Results
| Parameter | Value |
| EC₅₀ | 6.8 µM |
| Maximal Degradation | 89.4% |
The described cell-based assay provides a robust and quantitative method for evaluating the activity of this compound and similar compounds that enhance the degradation of β-catenin. This protocol can be adapted for high-throughput screening to identify and characterize novel molecular glues targeting the Wnt signaling pathway.
References
Application Notes and Protocols: Measuring β-catenin Degradation Induced by NRX-2663 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection and quantification of β-catenin protein levels in cell lysates by western blot analysis following treatment with NRX-2663. This compound is a small molecule enhancer of the interaction between β-catenin and its E3 ligase, SCFβ-TrCP, which acts as a "molecular glue" to promote the ubiquitination and subsequent proteasomal degradation of β-catenin.[1][2][3] This protocol is intended for researchers in oncology, cell biology, and drug discovery who are investigating the Wnt/β-catenin signaling pathway and the therapeutic potential of targeted protein degradation.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Dysregulation of this pathway, often leading to the accumulation of β-catenin, is a hallmark of numerous cancers. β-catenin is a multifunctional protein, playing roles in both cell adhesion and as a transcriptional coactivator. In the canonical Wnt pathway, the stability of β-catenin is tightly controlled by a "destruction complex," which includes the E3 ubiquitin ligase SCFβ-TrCP. This complex targets β-catenin for ubiquitination and degradation by the proteasome.
This compound has been identified as a molecular glue that enhances the binding affinity between β-catenin and β-TrCP.[1][2] This enhanced interaction facilitates the ubiquitination and degradation of β-catenin, thereby reducing its cellular levels and downstream signaling activity. Western blotting is a robust and widely used technique to measure changes in protein abundance, making it an ideal method to assess the efficacy of this compound in promoting β-catenin degradation.
Wnt/β-catenin Signaling Pathway and Mechanism of this compound
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action for this compound.
Caption: Wnt/β-catenin signaling pathway and the targeted degradation mechanism of this compound.
Experimental Protocol
This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, quantification, and western blot analysis of β-catenin.
Experimental Workflow
Caption: A streamlined workflow for the western blot analysis of β-catenin.
Materials and Reagents
Cell Culture and Treatment:
-
Cell line of interest (e.g., a cancer cell line with active Wnt signaling)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
Protein Extraction:
-
RIPA Lysis Buffer (e.g., 20mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktail
Protein Quantification:
-
Bicinchoninic acid (BCA) protein assay kit
-
Bovine serum albumin (BSA) standards
Western Blotting:
-
4x Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibody: anti-β-catenin antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
Enhanced chemiluminescence (ECL) detection reagent
Detailed Methodology
1. Cell Culture and Treatment with this compound
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach approximately 70-80% confluency.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical final concentration range to test for this compound's effect on β-catenin could be from 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the culture medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
2. Protein Extraction
-
After treatment, place the culture plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Use BSA standards to generate a standard curve for accurate quantification.
4. Sample Preparation for SDS-PAGE
-
Based on the protein concentrations, calculate the volume of each lysate needed to have an equal amount of protein for each sample (typically 20-30 µg per lane).
-
Add 4x Laemmli sample buffer to each normalized protein sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer
-
Load the denatured protein samples and a molecular weight marker into the wells of a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
6. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-β-catenin antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The recommended dilution for the primary antibody should be determined empirically but is often in the range of 1:1000.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation. A common dilution is 1:2000 to 1:5000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
7. Detection and Data Analysis
-
Incubate the membrane with an ECL detection reagent according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities for β-catenin and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the β-catenin band intensity to the corresponding loading control band intensity for each sample.
Data Presentation
The quantitative data from the western blot analysis should be summarized in a table for easy comparison of the effects of different concentrations of this compound and treatment durations on β-catenin protein levels.
Table 1: Effect of this compound on β-catenin Protein Levels
| Treatment Group | Concentration (µM) | Treatment Duration (hours) | Normalized β-catenin Intensity (Arbitrary Units) | % of Vehicle Control |
| Vehicle Control | 0 (DMSO) | 24 | 1.00 | 100% |
| This compound | 1 | 24 | 0.85 | 85% |
| This compound | 10 | 24 | 0.42 | 42% |
| This compound | 50 | 24 | 0.15 | 15% |
Table 2: Time-Course of this compound-mediated β-catenin Degradation
| Treatment Group | Concentration (µM) | Treatment Duration (hours) | Normalized β-catenin Intensity (Arbitrary Units) | % of Time 0 Control |
| Vehicle Control | 0 (DMSO) | 0 | 1.00 | 100% |
| This compound | 10 | 6 | 0.78 | 78% |
| This compound | 10 | 12 | 0.55 | 55% |
| This compound | 10 | 24 | 0.42 | 42% |
| This compound | 10 | 48 | 0.21 | 21% |
Conclusion
This application note provides a comprehensive protocol for the western blot analysis of β-catenin levels following treatment with the molecular glue this compound. By following this detailed methodology, researchers can effectively assess the dose- and time-dependent degradation of β-catenin induced by this compound, providing valuable insights into its mechanism of action and therapeutic potential. The provided diagrams and data presentation tables offer a clear framework for experimental design and reporting.
References
Application Notes and Protocols: Immunoprecipitation of β-catenin with NRX-2663 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the immunoprecipitation of β-catenin from cell lysates treated with NRX-2663, a small molecule enhancer of the interaction between β-catenin and its E3 ligase, SCFβ-TrCP.[1][2][3][4] By stabilizing the interaction between β-catenin and β-TrCP, this compound promotes the ubiquitination and subsequent proteasomal degradation of β-catenin.[1][2] This protocol is designed for researchers investigating the Wnt/β-catenin signaling pathway and for professionals in drug development exploring novel therapeutic strategies targeting this pathway.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, often due to mutations that lead to the stabilization of β-catenin, is a hallmark of many cancers. In a healthy cell, β-catenin levels are kept low by a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[5][6][7] This complex facilitates the phosphorylation of β-catenin, marking it for recognition by the E3 ubiquitin ligase SCFβ-TrCP and subsequent proteasomal degradation.
This compound is a novel small molecule that acts as a "molecular glue," enhancing the binding affinity between phosphorylated β-catenin and β-TrCP.[1][2] This enhanced interaction leads to increased ubiquitination and degradation of β-catenin, thereby downregulating Wnt signaling. This document provides detailed protocols for treating cells with this compound, performing co-immunoprecipitation of β-catenin to assess its interaction with β-TrCP, and quantifying the effects.
Data Presentation
The following tables summarize the expected quantitative data from a co-immunoprecipitation experiment investigating the effect of this compound on the interaction between β-catenin and β-TrCP.
Table 1: Dose-Dependent Enhancement of β-catenin and β-TrCP Interaction by this compound
| This compound Concentration (µM) | Fold Change in β-TrCP Co-immunoprecipitated with β-catenin | Standard Deviation |
| 0 (Vehicle) | 1.0 | ± 0.15 |
| 1 | 2.5 | ± 0.30 |
| 5 | 6.8 | ± 0.75 |
| 10 | 12.3 | ± 1.50 |
| 25 | 18.9 | ± 2.10 |
| 50 | 20.1 | ± 2.30 |
Table 2: Time-Course of this compound-mediated β-catenin Degradation
| Treatment Time with 10 µM this compound (hours) | Relative β-catenin Levels (Normalized to Vehicle) | Standard Deviation |
| 0 | 1.00 | ± 0.05 |
| 2 | 0.85 | ± 0.07 |
| 4 | 0.62 | ± 0.09 |
| 8 | 0.35 | ± 0.06 |
| 12 | 0.21 | ± 0.04 |
| 24 | 0.15 | ± 0.03 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line: HCT116 cells, which have a constitutively active Wnt signaling pathway, are a suitable model.
-
Culture Conditions: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 10 cm plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For the experiment, dilute the stock solution in culture medium to the final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Prepare a vehicle control with the same concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4-8 hours for co-immunoprecipitation experiments, or for a time-course of up to 24 hours for degradation studies).
Protocol 2: Co-Immunoprecipitation of β-catenin
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 1 ml of ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail) to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the cleared lysate using a Bradford or BCA protein assay.
-
Pre-clearing (Optional but Recommended):
-
To 1 mg of total protein, add 20 µl of Protein A/G agarose beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and discard the beads.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-4 µg of anti-β-catenin antibody (or a corresponding amount of control IgG).
-
Incubate on a rotator overnight at 4°C.
-
Add 40 µl of Protein A/G agarose beads to each sample and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads three to five times with 1 ml of ice-cold IP lysis buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 40 µl of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Centrifuge at 1,000 x g for 1 minute and collect the supernatant.
-
Protocol 3: Western Blotting and Densitometry
-
SDS-PAGE: Load the eluted samples and an input control (a small fraction of the total cell lysate) onto an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-TrCP and β-catenin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the amount of co-immunoprecipitated β-TrCP to the amount of immunoprecipitated β-catenin.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the co-immunoprecipitation of β-catenin.
References
Application Notes and Protocols: Determining the EC50 of NRX-2663 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals.
Abstract
NRX-2663 is a novel small molecule enhancer of the protein-protein interaction between β-catenin and the E3 ligase SCFβ-TrCP.[1][2] By acting as a "molecular glue," this compound promotes the ubiquitylation and subsequent proteasomal degradation of mutant β-catenin, a key driver in various cancers.[3][4] This document provides detailed protocols for determining the half-maximal effective concentration (EC50) of this compound in various cancer cell lines. A summary of the available binding assay data for this compound is presented, and the putative signaling pathway through which it exerts its effects is illustrated.
Introduction
The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and tumorigenesis.[5][6] In many cancers, mutations in β-catenin prevent its recognition by the E3 ligase β-TrCP, leading to its accumulation and the subsequent activation of oncogenic gene transcription.[1] this compound represents a promising therapeutic strategy by restoring the interaction between mutant β-catenin and β-TrCP, thereby inducing its degradation.[1][4] Determining the EC50 of this compound across a panel of cancer cell lines is a critical step in its preclinical evaluation, providing insights into its potency and selectivity.
Data Presentation
While specific EC50 values for this compound in cancer cell lines are not yet widely published, the following table summarizes the existing data from in vitro binding assays and provides a template for researchers to populate with their own experimental findings.
| Assay Type | Substrate | EC50 (µM) | Reference |
| In Vitro Binding Assay | pSer33/Ser37 β-catenin | 80 ± 4 | [4] |
| User-Defined Cancer Cell Line 1 | e.g., SW480 (colorectal) | User Data | |
| User-Defined Cancer Cell Line 2 | e.g., HepG2 (liver) | User Data | |
| User-Defined Cancer Cell Line 3 | e.g., MDA-MB-231 (breast) | User Data |
Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound. In the absence of a Wnt signal, a destruction complex composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitylation by SCFβ-TrCP and subsequent proteasomal degradation. In cancer cells with mutant β-catenin, this process is impaired. This compound enhances the binding of mutant β-catenin to β-TrCP, restoring its degradation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The regulation of β-catenin activity and function in cancer: therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Dose-Response Curve of NRX-2663
For Researchers, Scientists, and Drug Development Professionals
Abstract
NRX-2663 is a novel small molecule enhancer of the protein-protein interaction between β-catenin and its E3 ligase, SCFβ-TrCP. By acting as a "molecular glue," this compound promotes the ubiquitination and subsequent proteasomal degradation of mutant β-catenin, a key driver in various cancers.[1][2] This document provides detailed protocols for determining the dose-response curve of this compound in both in vitro and cellular assays. The provided methodologies will enable researchers to characterize the potency and efficacy of this compound in relevant cancer cell models, guiding further preclinical and clinical development.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[3][4] In many cancers, mutations in β-catenin or components of its destruction complex, such as adenomatous polyposis coli (APC), lead to the accumulation of β-catenin in the nucleus. This results in the constitutive activation of TCF/LEF-mediated transcription of oncogenes.[5] this compound offers a promising therapeutic strategy by specifically targeting mutant β-catenin for degradation.[1][2]
Accurate determination of the dose-response relationship of this compound is crucial for understanding its therapeutic potential. This involves quantifying its effect on β-catenin levels and downstream Wnt signaling activity across a range of concentrations. These application notes provide step-by-step protocols for key experiments, including Western blotting to measure β-catenin degradation and luciferase reporter assays to assess the inhibition of Wnt signaling. Additionally, guidance on designing an initial in vivo efficacy study is provided.
Data Presentation
In Vitro and Cellular Activity of this compound
The following tables summarize the known in vitro activity of this compound and provide an illustrative example of a cellular dose-response dataset that can be generated using the protocols described herein.
Table 1: In Vitro Biochemical Activity of this compound
| Assay Type | Parameter | Value | Reference |
| β-catenin:β-TrCP Binding Enhancement | EC50 | 22.9 μM | [6] |
| Kd | 54.8 nM | [6] | |
| pSer33/Ser37 β-catenin Binding Assay | EC50 | 80 ± 4 µM | [2] |
| pSer33/Ser37 β-catenin Ubiquitylation | Effective Concentration | ≥ 16 μM | [2] |
Table 2: Illustrative Dose-Response of this compound on β-catenin Levels in SW480 Cells
This data is illustrative to demonstrate expected results from the Western Blot protocol.
| This compound Concentration (μM) | Normalized β-catenin Level (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 95.3 | 4.8 |
| 5 | 75.1 | 6.1 |
| 10 | 52.4 | 5.5 |
| 20 | 28.9 | 4.2 |
| 40 | 15.6 | 3.1 |
| 80 | 8.2 | 2.5 |
| 160 | 5.1 | 1.8 |
Table 3: Illustrative Dose-Response of this compound on Wnt Signaling in SW480 Cells
This data is illustrative to demonstrate expected results from the Luciferase Reporter Assay protocol.
| This compound Concentration (μM) | Normalized Luciferase Activity (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 7.3 |
| 1 | 92.1 | 6.5 |
| 5 | 68.7 | 5.9 |
| 10 | 45.3 | 4.8 |
| 20 | 22.5 | 3.7 |
| 40 | 11.8 | 2.9 |
| 80 | 6.4 | 2.1 |
| 160 | 4.2 | 1.5 |
Experimental Protocols
Protocol 1: Determination of β-catenin Degradation by Western Blot
This protocol describes how to measure the dose-dependent effect of this compound on the levels of endogenous β-catenin in a cancer cell line with stabilized β-catenin, such as SW480 (APC mutant).[5][7]
Materials:
-
SW480 human colorectal adenocarcinoma cell line (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed SW480 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. A suggested concentration range is 0-160 μM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Replace the medium in the wells with the compound-containing medium.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for β-catenin and GAPDH.
-
Normalize the β-catenin signal to the GAPDH signal for each sample.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the normalized β-catenin levels against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Wnt Signaling Luciferase Reporter Assay
This protocol measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway using a TCF/LEF-responsive luciferase reporter.
Materials:
-
SW480 cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect SW480 cells with the TCF/LEF luciferase reporter and the Renilla luciferase control plasmid.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-160 μM) and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay:
-
Lyse the cells according to the dual-luciferase reporter assay system protocol.
-
Measure both firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 3: In Vivo Xenograft Tumor Growth Study (Guidance)
This section provides general guidance for designing an initial in vivo study to assess the efficacy of this compound in a xenograft mouse model.
Model Selection:
-
Use immunodeficient mice (e.g., nude or NOD-SCID).
-
Establish subcutaneous xenografts using a human cancer cell line with a β-catenin mutation, such as SW480.
Dosing and Administration:
-
The starting dose can be estimated based on the in vitro IC50 values and any available pharmacokinetic data. In the absence of pharmacokinetic data, initial dose-finding studies are recommended.
-
The route of administration (e.g., oral, intraperitoneal) will depend on the physicochemical properties of this compound.
Study Design:
-
Tumor Implantation: Inject SW480 cells subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer this compound or vehicle control to the respective groups according to the determined dosing schedule.
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Observe the general health of the animals.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a set duration of treatment.
-
Analysis:
-
Compare the tumor growth curves between the treatment and control groups.
-
At the end of the study, tumors can be excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for β-catenin).
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for Western blot analysis of β-catenin degradation.
Caption: Workflow for the Wnt signaling luciferase reporter assay.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt/β-catenin signaling in cancers and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chibby suppresses growth of human SW480 colon adenocarcinoma cells through inhibition of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Knockdown of β-catenin by siRNA influences proliferation, apoptosis and invasion of the colon cancer cell line SW480 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NRX-2663 Treatment of Colorectal Cancer Cell Lines
For Research Use Only.
Introduction
Colorectal cancer is a leading cause of cancer-related mortality worldwide, with a significant portion of cases driven by mutations in the Wnt/β-catenin signaling pathway. These mutations often lead to the stabilization and accumulation of β-catenin, which then acts as a transcriptional co-activator to promote cancer cell proliferation and survival. NRX-2663 is a novel small molecule that acts as a "molecular glue," enhancing the interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1][2][3] This enhanced interaction facilitates the ubiquitylation and subsequent proteasomal degradation of β-catenin, offering a promising therapeutic strategy for cancers with dysregulated Wnt signaling.[2][3][4]
These application notes provide a summary of the known biochemical activity of this compound and detailed protocols for researchers to evaluate its efficacy in colorectal cancer cell lines. While specific data on the effects of this compound in colorectal cancer cell lines is not yet publicly available, the provided protocols offer a framework for investigating its potential as a targeted therapeutic agent.
Mechanism of Action of this compound in the Wnt/β-catenin Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism by which this compound promotes the degradation of β-catenin. In the absence of Wnt signaling, a destruction complex composed of APC, Axin, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitylation by SCFβ-TrCP and subsequent proteasomal degradation. In many colorectal cancers, mutations in components of this destruction complex, most commonly in APC, lead to the stabilization of β-catenin. This compound acts by enhancing the binding of phosphorylated β-catenin to β-TrCP, thereby restoring its degradation.
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Data Presentation
The following table summarizes the reported biochemical data for this compound from in vitro assays.[1] It is important to note that cellular activity, such as IC50 values for cell viability, in colorectal cancer cell lines has not been reported in the public literature to date.
| Parameter | Description | Value | Reference |
| EC50 | Half-maximal effective concentration for enhancing the binding of a β-catenin peptide to β-TrCP. | 22.9 µM | [1] |
| Kd | Dissociation constant for the binding of this compound to the β-catenin:β-TrCP complex. | 54.8 nM | [1] |
| EC50 (pSer33/Ser37 β-catenin) | Half-maximal effective concentration in a binding assay with pSer33/Ser37 β-catenin. | 80 µM | [1] |
Experimental Protocols
The following protocols provide a general framework for evaluating the effects of this compound on colorectal cancer cell lines. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Culture and Maintenance of Colorectal Cancer Cell Lines
This protocol describes the general procedure for culturing common colorectal cancer cell lines such as SW480, DLD-1, and HCT116, which are known to have mutations in the Wnt/β-catenin pathway.
Caption: General workflow for cell culture and maintenance.
Materials:
-
Colorectal cancer cell line (e.g., SW480, DLD-1, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (0.25%)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thaw a frozen vial of cells rapidly in a 37°C water bath.
-
Transfer the cells to a T-75 flask containing 10-15 mL of pre-warmed complete growth medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth and change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them by first washing with PBS, then detaching with Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density for maintenance or experiments.
Cell Viability Assay (MTT/MTS)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of colorectal cancer cell lines.
Caption: Workflow for a cell viability assay.
Materials:
-
Colorectal cancer cells in suspension
-
96-well clear flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
MTT or MTS reagent
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48 to 72 hours.
-
Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This protocol measures the induction of apoptosis by this compound through the activity of caspases 3 and 7.
Caption: Workflow for a Caspase-Glo apoptosis assay.
Materials:
-
Colorectal cancer cells in suspension
-
96-well white-walled plates
-
This compound stock solution
-
Caspase-Glo 3/7 Assay kit
-
Luminometer
Protocol:
-
Seed cells into a 96-well white-walled plate at a density of 10,000 cells per well.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50). Include a vehicle control.
-
Incubate for 24 to 48 hours.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the results to the vehicle control to determine the fold-increase in apoptosis.
Western Blotting for β-catenin Degradation
This protocol is for analyzing the levels of β-catenin and its downstream targets in response to this compound treatment.
Caption: Workflow for Western blotting analysis.
Materials:
-
Treated colorectal cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound for various time points or at different concentrations.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Image the chemiluminescent signal and quantify band intensities. Normalize the protein of interest to a loading control like GAPDH.
Disclaimer
The information and protocols provided in this document are intended for research purposes only and have been compiled from publicly available scientific literature. These are general guidelines and may require optimization for specific experimental setups. The absence of specific data for this compound in colorectal cancer cell lines highlights the need for further investigation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing NRX-2663 Concentration for Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of NRX-2663 in cell culture experiments. It includes frequently asked questions, troubleshooting advice, and detailed protocols to help optimize experimental conditions and address common challenges.
Understanding this compound
This compound is a small molecule enhancer of the interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1][2][3] By acting as a "molecular glue," this compound promotes the ubiquitylation and subsequent proteasomal degradation of β-catenin.[2][4] This mechanism is particularly relevant in cancers where β-catenin is dysregulated or stabilized due to mutations that impair its binding to β-TrCP, leading to an enhanced oncogenic transcription program.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an enhancer of the protein-protein interaction between β-catenin and the E3 ubiquitin ligase SCFβ-TrCP.[1][4] It functions as a molecular glue to restore the binding of mutant β-catenin to β-TrCP, leading to increased ubiquitylation and degradation of β-catenin by the proteasome.[2][4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound should be dissolved in DMSO to prepare a stock solution (e.g., 10 mM). For long-term storage, the solid powder should be kept at -20°C for up to three years. The stock solution in DMSO can be stored in aliquots at -80°C for up to six months.[6] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3]
Q3: What is a good starting concentration range for my initial experiments?
A3: For a novel compound like this compound, it is recommended to start with a broad, logarithmic dilution series to establish a dose-response curve.[7] A common range for an initial range-finding experiment would be from 10 nM to 100 µM. Based on published binding assay data where the EC50 is in the micromolar range (e.g., 80 µM for pSer33/Ser37 β-catenin), your effective cellular concentration might be in the 1 µM to 50 µM range.[5]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time depends on the experimental endpoint. For cell viability assays, typical incubation times are 24, 48, or 72 hours.[8] For mechanistic studies, such as observing β-catenin degradation by Western blot, a shorter time course (e.g., 2, 4, 8, 12, 24 hours) is recommended to determine the optimal time point for the desired effect.
Q5: How can I confirm that this compound is active in my cell line?
A5: The primary method to confirm the mechanism-based activity of this compound is to measure the levels of β-catenin protein. A successful experiment should show a dose-dependent decrease in β-catenin levels, which can be quantified by Western blot or other immunoassays. This should be correlated with a functional outcome, such as decreased cell viability or proliferation in cancer cell lines dependent on β-catenin signaling.
Data Presentation
Table 1: Physicochemical Properties and Storage of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₃F₃N₂O₅[6] |
| Molecular Weight | 418.32 g/mol [6] |
| CAS Number | 2763260-34-8[6] |
| Appearance | White to light yellow solid[6] |
| Recommended Solvent | DMSO |
| Stock Solution Storage | -80°C (up to 6 months)[6] |
| Powder Storage | -20°C (up to 3 years)[6] |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Experiment Type | Recommended Concentration Range | Purpose |
| Initial Range-Finding | 10 nM - 100 µM (logarithmic scale) | To identify the general potency and potential cytotoxicity of the compound.[7] |
| Dose-Response (IC50/EC50) | 0.1 µM - 100 µM (e.g., 8-point, 1:3 serial dilution) | To accurately determine the half-maximal inhibitory or effective concentration.[8][9] |
| Mechanism of Action | 1 µM - 50 µM (or based on IC50) | To confirm target engagement (β-catenin degradation) at effective concentrations. |
Troubleshooting Guide
Q1: I am not observing any effect on cell viability after treating with this compound.
-
Is your cell line dependent on Wnt/β-catenin signaling? The effect of this compound is contingent on the cell's reliance on this pathway for proliferation and survival. Confirm the status of this pathway in your cell line through literature or baseline β-catenin expression.
-
Is the compound soluble in the culture medium? High concentrations of hydrophobic compounds can precipitate out of aqueous media. Visually inspect the media in your treatment wells for any signs of precipitation. Consider using a medium with a higher serum concentration or preparing fresh dilutions.
-
Was the incubation time sufficient? The effects of protein degradation on cell viability may take time to manifest. Consider extending the incubation period (e.g., from 24h to 48h or 72h).[8]
-
Is the compound stable? Ensure proper storage and handling of the compound. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[9]
Q2: I see significant cytotoxicity even at very low concentrations.
-
Could it be solvent toxicity? Ensure the final concentration of DMSO in your culture medium is non-toxic, typically below 0.5% and ideally below 0.1%.[7] Run a vehicle-only control (cells treated with the same final concentration of DMSO as your highest drug concentration) to rule this out.
-
Is your cell line particularly sensitive? Some cell lines may be highly sensitive to perturbations in the β-catenin pathway or to the compound itself. Try testing a lower concentration range.
-
Are you observing off-target effects? At high concentrations, small molecules can have off-target effects leading to non-specific toxicity.[10] Correlate viability data with on-target β-catenin degradation to ensure the observed effect is mechanism-specific.
Q3: My IC50 values are inconsistent between experiments.
-
Are your cell culture conditions consistent? Variations in cell density, passage number, and cell confluency can significantly alter experimental outcomes and shift IC50 values.[9] Standardize your cell seeding density and use cells within a consistent and limited passage number range.
-
Are you minimizing the "edge effect"? Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium.[7][9]
-
Is your assay incubation time standardized? The duration of compound exposure directly influences the observed inhibitory effect. Ensure incubation times are kept consistent across all experiments.[9]
Q4: I am not observing a decrease in β-catenin levels by Western blot.
-
Have you optimized the treatment time? Protein degradation is a dynamic process. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the point of maximal degradation.
-
Is your antibody specific and sensitive? Validate your β-catenin antibody to ensure it specifically recognizes the target protein and is sensitive enough to detect changes in its expression.
-
Are you using an appropriate loading control? Use a stable housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes and to accurately normalize your results.
Visualized Pathways and Workflows
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Decision tree for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.[11][12]
Materials:
-
Cell line of interest (e.g., HCT116, SW480)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound (10 mM stock in DMSO)
-
96-well, clear, flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[8]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. For an 8-point dose-response curve with a top concentration of 100 µM and a 1:3 dilution, the concentrations would be 100, 33.3, 11.1, 3.7, 1.2, 0.4, 0.13, and 0.04 µM.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and an untreated control (medium only).[8]
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells (perform in triplicate).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Normalize the data: calculate the percentage of viability for each concentration relative to the vehicle control (set to 100% viability).
-
Plot the percent viability against the log of the this compound concentration and fit a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value using software like GraphPad Prism.[13][14]
-
Protocol 2: Western Blot Analysis for β-catenin Degradation
This protocol is to confirm the on-target effect of this compound by measuring β-catenin protein levels.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies: anti-β-catenin and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50) and a vehicle control (DMSO) for the optimal time determined from a time-course experiment (e.g., 8 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples with lysis buffer and Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities using software like ImageJ to determine the relative decrease in β-catenin levels compared to the vehicle control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. NRX2663|2763260-34-8|COA [dcchemicals.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | β-catenin:β-TrCP相互作用增强剂 | MCE [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. BioRender App [app.biorender.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. clyte.tech [clyte.tech]
- 14. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
NRX-2663 solubility and stock solution preparation
Welcome to the technical support center for NRX-2663. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stock solution preparation of this compound, a known enhancer of the β-catenin:β-TrCP interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound acts as a molecular glue, enhancing the interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1][2] This enhanced binding promotes the ubiquitylation and subsequent proteasomal degradation of mutant β-catenin.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3][4]
Q3: What are the recommended storage conditions for this compound?
A3: For the solid compound, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[1] Stock solutions in a suitable solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare solutions for use on the same day whenever possible.[3]
Q4: How should I handle the compound upon receiving it?
A4: Before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[3]
Solubility Data
The following table summarizes the known solubility information for this compound.
| Solvent | Concentration | Remarks |
| DMSO | 10 mM | A stock solution of 10 mM in DMSO is commercially available.[1] |
| DMF | Soluble | The exact solubility limit has not been specified.[3][4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound, which has a molecular weight of 418.32 g/mol .
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to warm to room temperature for at least 60 minutes before opening.[3]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.183 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if dissolution is slow, but be cautious of potential compound degradation with excessive heat.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[3] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO at 10 mM. | Insufficient mixing or low temperature. | Continue vortexing. Gentle warming (not exceeding 37°C) and/or brief sonication can aid dissolution. |
| The solubility limit has been exceeded. | If the compound still does not dissolve, it may be necessary to prepare a slightly lower concentration stock solution and re-verify the concentration. | |
| Precipitation observed in the stock solution after storage. | Improper storage conditions or solvent evaporation. | Ensure vials are tightly sealed to prevent solvent evaporation. Before use, warm the aliquot to room temperature and vortex to see if the precipitate redissolves. If not, the solution may need to be remade. |
| Freeze-thaw cycles. | Aliquoting into single-use volumes is highly recommended to avoid repeated freezing and thawing. | |
| Inconsistent experimental results. | Inaccurate stock solution concentration. | Ensure accurate weighing of the compound and precise addition of the solvent. Use calibrated pipettes. |
| Degradation of the compound. | Follow the recommended storage conditions strictly. Avoid prolonged exposure to light and high temperatures. Prepare fresh working solutions from the stock for each experiment. |
Visualizing the Mechanism of Action
The following diagrams illustrate key aspects of this compound's function and the experimental workflow for its use.
Caption: this compound enhances the interaction between mutant β-catenin and the SCFβ-TrCP E3 ligase, leading to ubiquitination and proteasomal degradation.
Caption: A logical workflow for the preparation of an this compound stock solution.
References
NRX-2663 Ubiquitination Assay Technical Support Center
Welcome to the technical support center for the NRX-2663 ubiquitination assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule enhancer of the protein-protein interaction (PPI) between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1][2] It acts as a "molecular glue" to stabilize the interaction, particularly with mutant forms of β-catenin that have impaired binding to β-TrCP due to phosphorylation mutations (e.g., at Ser33 and Ser37).[3] This enhanced interaction facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin.[2][4]
Q2: What is the expected outcome of a successful this compound ubiquitination assay?
A2: In a successful in vitro ubiquitination assay, the addition of this compound should lead to a significant increase in the polyubiquitination of the β-catenin substrate. This is typically visualized on a Western blot as a high molecular weight smear or a ladder of bands above the unmodified substrate, indicating the covalent attachment of multiple ubiquitin molecules.[5]
Q3: Can I use a different E3 ligase with this assay?
A3: This assay is specifically designed to study the interaction between β-catenin and SCFβ-TrCP. This compound's mechanism is based on enhancing this particular interaction.[1][3] Using a different E3 ligase is not recommended as this compound is unlikely to enhance the ubiquitination of β-catenin by other ligases.
Q4: What are the critical components of the in vitro ubiquitination reaction?
A4: A typical in vitro ubiquitination reaction requires several key components: E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (SCFβ-TrCP), the substrate (β-catenin), ubiquitin, and ATP.[6][7] The reaction is initiated by the E1 enzyme activating ubiquitin in an ATP-dependent manner.[8]
Troubleshooting Guides
Issue 1: No or Weak Ubiquitination Signal
Q: I am not observing any polyubiquitination of my β-catenin substrate, or the signal is very weak, even in the presence of this compound. What could be the cause?
A: Several factors could contribute to a lack of signal. Here is a step-by-step troubleshooting guide:
-
Check Reagent Integrity: Ensure that all recombinant enzymes (E1, E2, E3), ubiquitin, and β-catenin are properly stored and have not undergone multiple freeze-thaw cycles. Enzyme activity can diminish over time if not handled correctly.
-
Verify ATP Presence and Concentration: The initial activation of ubiquitin by the E1 enzyme is ATP-dependent.[6] Prepare fresh ATP stocks and ensure the final concentration in the reaction is correct (typically 1-2 mM).
-
Confirm Protein Concentrations: Inaccurate protein concentrations can lead to suboptimal reaction conditions. Verify the concentrations of E1, E2, E3, and substrate using a reliable method like a Bradford or BCA assay.
-
Optimize Incubation Time and Temperature: The reaction is typically incubated for 30-60 minutes at 30°C or 37°C.[6][7] You may need to optimize the incubation time for your specific conditions.
-
Run Positive and Negative Controls: To isolate the problem, run the following controls:
-
Positive Control: A reaction with a known substrate for SCFβ-TrCP that does not require an enhancer.
-
Negative Controls: Reactions missing one component at a time (e.g., no E1, no E2, no E3, no ATP, or no this compound) to ensure the observed signal is dependent on all components.[9]
-
Logical Flow for Troubleshooting Weak/No Signal
Caption: Troubleshooting workflow for no or weak ubiquitination signal.
Issue 2: High Background or Non-Specific Ubiquitination
Q: I am seeing a high molecular weight smear in my negative control lanes (without this compound or without the E3 ligase). What could be causing this?
A: High background can be due to auto-ubiquitination of the E2 or E3 enzymes or non-specific interactions.
-
E3 Ligase Auto-ubiquitination: Many E3 ligases can ubiquitinate themselves. This is a normal biological process. To confirm this, run a reaction with E1, E2, E3, and ubiquitin, but without the β-catenin substrate. If you see a smear, it is likely auto-ubiquitination.
-
E2 Enzyme Concentration: Some E2 enzymes can catalyze ubiquitin chain formation in the absence of an E3. Try reducing the concentration of the E2 enzyme in your reaction.
-
Antibody Specificity: Ensure that the anti-ubiquitin antibody you are using for Western blotting is specific and not cross-reacting with other proteins in the reaction.
-
Washing Steps: If you are performing an immunoprecipitation step to enrich for ubiquitinated β-catenin, ensure your wash buffers are stringent enough to remove non-specific binding proteins.[10]
Issue 3: Inconsistent Results Between Replicates
Q: My replicate experiments are showing variable levels of ubiquitination. How can I improve consistency?
A: Inconsistent results often stem from minor variations in experimental setup.
-
Master Mix Preparation: Prepare a master mix of all common reagents (buffer, E1, E2, ubiquitin, ATP) to minimize pipetting errors between samples.
-
Precise Temperature Control: Use a reliable incubator or water bath to ensure consistent reaction temperatures.
-
Consistent Incubation Times: Use a timer to ensure all reactions are incubated for the exact same duration.
-
Homogeneous Mixing: Ensure all components are thoroughly but gently mixed before incubation.
Quantitative Data Summary
The following table provides expected quantitative results from a typical this compound in vitro ubiquitination assay, as measured by densitometry of the polyubiquitin smear on a Western blot.
| Condition | This compound (µM) | Relative Ubiquitination (Fold Change over No E3) | Standard Deviation |
| No E3 Control | 0 | 1.0 | ± 0.1 |
| Vehicle Control | 0 | 1.5 | ± 0.3 |
| This compound | 10 | 5.2 | ± 0.6 |
| This compound | 25 | 12.8 | ± 1.1 |
| This compound | 50 | 13.5 | ± 1.3 |
| No ATP Control | 50 | 1.1 | ± 0.2 |
Experimental Protocols
In Vitro Ubiquitination Assay Protocol
This protocol is a general guideline. Optimal conditions may need to be determined for your specific experimental setup.
-
Reaction Assembly: On ice, combine the following reagents in a microcentrifuge tube. Prepare a master mix for common components.
-
E1 Activating Enzyme (50-100 nM)
-
E2 Conjugating Enzyme (0.2-0.5 µM)
-
SCFβ-TrCP (E3 Ligase) (0.1-0.5 µM)
-
β-catenin (Substrate) (0.5-1 µM)
-
Ubiquitin (5-10 µg)
-
10x Ubiquitination Buffer (to 1x final)
-
This compound or vehicle (DMSO)
-
10 mM ATP (to 1-2 mM final)
-
Nuclease-free water to final volume (e.g., 30 µL)
-
-
Initiation and Incubation: Add ATP to initiate the reaction. Mix gently and incubate at 37°C for 60-90 minutes.
-
Termination: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.[7]
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-β-catenin or anti-ubiquitin antibody.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound in promoting β-catenin ubiquitination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 6. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 7. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 8. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NRX-2663 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing NRX-2663 in their experiments. Our goal is to help you avoid common artifacts and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule enhancer of the protein-protein interaction (PPI) between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1][2][3] It acts as a "molecular glue" to stabilize the interaction, promoting the ubiquitination and subsequent proteasomal degradation of β-catenin.[2][4] This is particularly relevant for certain cancer types where mutations in β-catenin prevent its recognition by SCFβ-TrCP, leading to its accumulation and oncogenic signaling.[3]
Q2: What are the key experimental readouts when using this compound?
A2: The primary experimental readouts for this compound's activity include:
-
In vitro: Enhanced binding of β-catenin to SCFβ-TrCP, and increased ubiquitination of β-catenin.
-
In cells: Decreased levels of mutant β-catenin protein.
Q3: In which cell lines have the effects of this compound been demonstrated?
A3: The effects of this compound and its analogs have been demonstrated in engineered HEK293T cell lines stably expressing mutant β-catenin.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound experiments.
Issue 1: Inconsistent or No Enhancement of β-catenin:β-TrCP Binding in In Vitro Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Protein Folding or Purity | - Verify the purity and folding of your recombinant β-catenin and SCFβ-TrCP proteins using SDS-PAGE and circular dichroism. - Ensure that the β-catenin substrate is appropriately phosphorylated if required for your specific assay, as this can be critical for β-TrCP recognition.[3] |
| Suboptimal Assay Buffer Conditions | - Optimize buffer components, including pH, salt concentration, and detergents. - Titrate the concentration of this compound to determine the optimal effective concentration. The reported EC50 for enhancing the binding of a β-catenin peptide to β-TrCP is 22.9 μM.[1] |
| Inactive this compound | - Ensure proper storage of this compound, typically at -20°C or -80°C, to prevent degradation. - Verify the identity and purity of the compound using techniques like LC-MS. |
Issue 2: High Background or No Ubiquitination of β-catenin in In Vitro Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Contaminating Ubiquitinating Enzymes | - Use highly purified E1, E2, and SCFβ-TrCP E3 ligase components. - Run control reactions lacking specific components (e.g., E1, E2, E3, or ATP) to identify the source of background ubiquitination. |
| Non-specific Ubiquitination | - Optimize the reaction time and temperature to minimize non-specific activity. - Include a deubiquitinase inhibitor (DUB) cocktail to prevent the removal of ubiquitin chains. |
| Inactive Components | - Confirm the ATP-regenerating system is active. - Test the activity of each enzyme in the ubiquitination cascade individually. This compound has been shown to enhance ubiquitination of the pSer33/Ser37 β-catenin peptide at concentrations of 16 μM and above.[4] |
Issue 3: No Degradation of Mutant β-catenin in Cellular Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Low Cellular Permeability of this compound | - Verify the cellular uptake of this compound using methods like LC-MS/MS on cell lysates. - If permeability is an issue, consider using a different compound delivery method or a more cell-permeable analog. |
| Cell Line Specific Effects | - Ensure the HEK293T cell line stably expresses the specific mutant β-catenin construct.[4] - Confirm that the endogenous proteasome machinery is functional by treating cells with a known proteasome inhibitor (e.g., MG132) as a positive control for β-catenin stabilization. |
| Off-target Effects or Cellular Compensation | - Perform siRNA knockdown of β-TrCP to confirm that the degradation is dependent on this E3 ligase.[4] - Analyze the expression levels of other β-TrCP substrates to check for specificity.[4] |
Experimental Protocols
In Vitro β-catenin:β-TrCP Binding Assay (AlphaLISA)
This protocol is a general guideline for an AlphaLISA-based assay to measure the enhanced binding of β-catenin to β-TrCP in the presence of this compound.
-
Reagents:
-
Recombinant His-tagged β-TrCP
-
Biotinylated β-catenin peptide (containing the phosphodegron sequence)
-
This compound
-
AlphaLISA Nickel Chelate Donor Beads
-
AlphaLISA Streptavidin Acceptor Beads
-
AlphaLISA Assay Buffer
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add His-tagged β-TrCP, biotinylated β-catenin peptide, and the this compound dilution series.
-
Incubate for 1 hour at room temperature.
-
Add AlphaLISA Nickel Chelate Donor Beads and incubate for 30 minutes in the dark.
-
Add AlphaLISA Streptavidin Acceptor Beads and incubate for another 30 minutes in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
| Parameter | Value | Reference |
| This compound EC50 (β-catenin peptide binding) | 22.9 μM | [1] |
| This compound Kd (β-catenin peptide binding) | 54.8 nM | [1] |
| This compound EC50 (pSer33/Ser37 β-catenin binding) | 80 ± 4 µM | [4] |
Cellular Mutant β-catenin Degradation Assay (Western Blot)
This protocol describes how to assess the degradation of an engineered mutant β-catenin in a cellular context.
-
Cell Culture and Treatment:
-
Plate HEK293T cells stably expressing S33E/S37A phosphomimetic mutant β-catenin.[4]
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against β-catenin.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with a secondary antibody and visualize using an appropriate detection method.
-
-
Data Analysis:
-
Quantify the band intensities for β-catenin and the loading control.
-
Normalize the β-catenin signal to the loading control and compare the levels between treated and untreated cells.
-
Visualizations
References
Technical Support Center: NRX-2663 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of NRX-2663. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for relevant assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule enhancer of the protein-protein interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1][2][3] It acts as a "molecular glue" to promote the ubiquitylation and subsequent proteasomal degradation of β-catenin, particularly mutant forms that are resistant to degradation.[2][3][4]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Cytotoxicity can be an expected outcome, particularly in cancer cell lines where the Wnt/β-catenin signaling pathway is dysregulated and critical for survival.[3] By promoting the degradation of stabilized β-catenin, this compound can inhibit tumor cell proliferation and induce cell death. However, unexpected or excessive cytotoxicity in non-target or control cell lines may warrant further investigation.
Q3: What are the key parameters to consider before starting a cytotoxicity experiment with this compound?
A3: Before initiating experiments, it is crucial to consider the following:
-
Cell Line Selection: Choose cell lines with known β-catenin status (wild-type vs. mutant) to correlate cytotoxicity with the intended mechanism of action.
-
Compound Solubility and Stability: Ensure this compound is fully dissolved and stable in your culture medium throughout the experiment.
-
Dose-Response and Time-Course: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and a time-course experiment to identify the optimal incubation period.
Q4: What are the typical concentrations of this compound used in in vitro assays?
A4: The effective concentration of this compound can vary between cell lines and experimental conditions. Based on available data, the following concentrations have been reported in binding and ubiquitylation assays. Cellular cytotoxicity assays may require different concentration ranges, which should be determined empirically.
| Assay Type | Parameter | Reported Value (this compound) |
| Binding Assay (β-catenin peptide to β-TrCP) | EC50 | 22.9 µM[1] |
| Binding Assay (pSer33/Ser37 β-catenin) | EC50 | 80 µM[1] |
| Binding Assay (β-catenin peptide to β-TrCP) | Kd | 54.8 nM[1] |
| Ubiquitylation Assay (pSer33/Ser37 β-catenin peptide) | Effective Concentration | ≥ 16 µM[1] |
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Low Concentrations in Initial Screens
This could be a true cytotoxic effect or an experimental artifact.
| Possible Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the culture medium for any precipitate after adding this compound. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells (typically <0.5%).[5] |
| Cell Seeding Density | Optimize cell seeding density. High density can lead to nutrient depletion and mask true compound effects, while low density can make cells more sensitive. |
| Contamination | Check for microbial contamination (e.g., mycoplasma) in your cell cultures.[5] |
Issue 2: Conflicting Results Between Different Cytotoxicity Assays (e.g., MTT vs. LDH release)
Different assays measure different aspects of cell death.
| Possible Cause | Recommended Solution |
| Mechanism of Cell Death | An MTT assay measures metabolic activity, which can decrease without immediate cell membrane rupture.[6][7] An LDH release assay measures membrane integrity.[7] If you observe a decrease in the MTT assay but no significant LDH release, it may indicate that this compound is inducing apoptosis rather than necrosis. |
| Assay Interference | Some compounds can interfere with the chemistry of certain assays. For example, a compound that reduces the tetrazolium salt in the MTT assay non-enzymatically would lead to a false positive for viability. Run appropriate controls, including the compound in cell-free medium. |
Issue 3: No Significant Cytotoxicity Observed in a Cancer Cell Line with Known β-catenin Stabilization
| Possible Cause | Recommended Solution |
| Insufficient Incubation Time | The cytotoxic effects of this compound may require a longer incubation period to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Low Compound Potency in the Specific Cell Line | The cellular uptake and metabolism of this compound can vary between cell lines. Consider increasing the concentration range in your dose-response experiment. |
| Dominant Survival Pathways | The cancer cell line may have other dominant survival pathways that compensate for the degradation of β-catenin. |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[6][8]
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Appropriate cell culture medium and cells
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Record the absorbance at 570 nm using a microplate reader.
2. LDH Release Assay for Cytotoxicity
This protocol is based on standard LDH cytotoxicity assay procedures.[9]
Materials:
-
This compound
-
LDH assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis buffer (e.g., 1% Triton X-100)
-
96-well plates
-
Appropriate cell culture medium and cells
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer.
-
Medium background: Cell-free medium.
-
-
After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[10]
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol follows standard procedures for Annexin V/PI staining.[11][12]
Materials:
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
-
Appropriate cell culture medium and cells
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mechanism of action of this compound in the context of the Wnt/β-catenin signaling pathway.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results with this compound.
Caption: Decision tree for selecting the appropriate cytotoxicity assay for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
interpreting unexpected results with NRX-2663
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NRX-2663, a small molecule enhancer of the β-catenin:β-TrCP interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound acts as a "molecular glue" to enhance the protein-protein interaction (PPI) between β-catenin and its cognate E3 ubiquitin ligase, β-TrCP (a component of the SCFβ-TrCP complex).[1][2][3] This enhanced interaction facilitates the ubiquitylation of β-catenin, marking it for subsequent degradation by the 26S proteasome.[2] this compound is particularly effective at promoting the degradation of mutant forms of β-catenin that are often stabilized in cancer.[3]
Q2: What is the expected outcome of treating cancer cells with this compound?
A2: The primary expected outcome is the dose-dependent degradation of β-catenin, especially in cell lines harboring mutations that impair the β-catenin/β-TrCP interaction (e.g., mutations in the phosphorylation sites Ser33 and Ser37).[3] This leads to the suppression of Wnt/β-catenin signaling, which can result in decreased proliferation and viability of cancer cells dependent on this pathway.
Q3: Is this compound effective against wild-type β-catenin?
A3: While this compound can enhance the interaction with wild-type phosphorylated β-catenin, it shows improved potency for certain mutant forms (e.g., pSer33/Ser37) where the natural interaction with β-TrCP is weakened.[4] Its primary therapeutic rationale is to restore the degradation of these stabilized, oncogenic mutants.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Substrate | Value | Reference |
| EC50 | β-catenin peptide binding to β-TrCP | 22.9 μM | [1] |
| Kd | β-catenin peptide binding to β-TrCP | 54.8 nM | [1] |
| EC50 | pSer33/Ser37 β-catenin binding to β-TrCP | 80 ± 4 µM | [4] |
Signaling Pathway Diagram
The diagram below illustrates the mechanism by which this compound promotes the degradation of β-catenin.
Troubleshooting Guide
Issue 1: No significant β-catenin degradation is observed after this compound treatment.
This is a common issue that can arise from several factors related to the experimental setup. Follow this workflow to troubleshoot the problem.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Compound Integrity and Handling | 1. Verify Storage: Ensure this compound has been stored under the recommended conditions (typically -20°C). 2. Confirm Concentration: Double-check calculations for stock and working solutions. 3. Assess Solubility: Visually inspect the media after adding this compound to ensure it has fully dissolved. Sonication may be required. |
| Cell Line Characteristics | 1. β-catenin Status: Confirm that your cell line expresses a form of β-catenin that is a target for this compound-mediated degradation (i.e., mutations that weaken β-TrCP binding). The compound is less effective on wild-type β-catenin. 2. β-TrCP Expression: Verify that the cells express sufficient levels of β-TrCP. Consider siRNA-mediated knockdown of β-TrCP as a negative control to confirm dependency. |
| Experimental Protocol | 1. Treatment Duration: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for observing β-catenin degradation. 2. Proteasome Inhibition: As a control, co-treat cells with a proteasome inhibitor (e.g., MG132). If this compound is working, β-catenin levels should be "rescued" in the presence of the inhibitor. |
Issue 2: High cell toxicity observed at effective concentrations of this compound.
Q: Why am I seeing significant cell death that seems unrelated to β-catenin degradation?
A: While the goal is to induce cell death in cancer cells, non-specific toxicity can confound results.
| Potential Cause | Recommended Action |
| Off-Target Effects | 1. Dose-Response Curve: Perform a detailed dose-response experiment to identify the lowest effective concentration that induces β-catenin degradation without causing widespread, acute toxicity. 2. Vehicle Control: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all treatments and is not contributing to toxicity. |
| Cell Line Sensitivity | 1. Baseline Viability: Assess the general health of your cell line. Unhealthy cells may be more susceptible to compound-induced stress. 2. Alternative Cell Lines: Test this compound in a panel of different cell lines to determine if the observed toxicity is cell line-specific. |
Experimental Protocols
Protocol 1: Western Blot for β-catenin Degradation
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against β-catenin overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the extent of β-catenin degradation.
References
Validation & Comparative
Validating NRX-2663 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the cellular target engagement of NRX-2663, a molecular glue that enhances the interaction between β-catenin and its E3 ligase, SCFβ-TrCP, leading to β-catenin's ubiquitination and subsequent proteasomal degradation.[1] We will compare this compound with alternative small molecules that modulate the Wnt/β-catenin signaling pathway through different mechanisms. This guide includes detailed experimental protocols and quantitative data to aid researchers in selecting the most appropriate methods for their studies.
Introduction to this compound and its Target
This compound is a novel small molecule that acts as a "molecular glue," effectively enhancing the protein-protein interaction (PPI) between β-catenin and β-TrCP, a key component of the SCF ubiquitin ligase complex.[1] In many cancers, mutations in β-catenin or components of its destruction complex prevent its recognition by β-TrCP, leading to its accumulation and the activation of oncogenic gene transcription. By restoring this interaction, this compound promotes the ubiquitination and degradation of both wild-type and mutant β-catenin.
dot
Caption: Wnt/β-catenin signaling and the mechanism of this compound.
Alternative Small Molecule Modulators of β-catenin
To provide a comprehensive comparison, we will evaluate this compound alongside other compounds that target the Wnt/β-catenin pathway through distinct mechanisms:
-
PRI-724 (ICG-001): A β-catenin/CBP inhibitor that disrupts the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP), thereby inhibiting the transcription of Wnt target genes.[2][3]
-
XAV-939: A Tankyrase inhibitor that stabilizes Axin, a key component of the β-catenin destruction complex. This leads to enhanced β-catenin degradation.[4][5]
-
NF764 and EN83: Covalent degraders of β-catenin that directly bind to cysteines on the protein, leading to its destabilization and proteasomal degradation.[6][7][8][9]
Quantitative Comparison of Cellular Activity
The following table summarizes the reported cellular activities of this compound and its alternatives. It is important to note that experimental conditions can vary between studies, affecting direct comparability.
| Compound | Mechanism of Action | Assay Type | Cell Line | Potency (EC50/DC50/IC50) | Downstream Effects |
| This compound | β-catenin:β-TrCP Interaction Enhancer | Binding Assay (pSer33/Ser37 β-catenin) | In vitro | EC50 = 80 ± 4 µM[10] | Enhances ubiquitination of β-catenin peptide.[10] |
| PRI-724 | β-catenin/CBP Interaction Inhibitor | Viability Assay | NTERA-2 CisR (testicular germ cell tumor) | IC50 = 4.97 µM[3] | Downregulation of survivin, c-Myc, and Cyclin D1; induction of apoptosis.[1][11] |
| XAV-939 | Tankyrase Inhibitor | Western Blot (β-catenin levels) | H446 (small-cell lung cancer) | Dose-dependent reduction at 10-40 µM[5] | Downregulation of Cyclin D1.[5] |
| NF764 | Covalent β-catenin Degrader | Western Blot (β-catenin degradation) | HT29 (colorectal cancer) | DC50 = 3.5 nM[9] | Reduction of MYC, S100A6, AXIN2, and CCND1 levels.[9] |
| EN83 | Covalent β-catenin Degrader | HiBiT L L L uminescence Assay (β-catenin degradation) | HEK293T | Dose-dependent reduction | Inhibition of CTNNB1 transcriptional activity and reduction of MYC levels.[6][12] |
Experimental Protocols for Target Engagement Validation
Here we provide detailed protocols for three key experimental techniques to validate the cellular target engagement of this compound and its alternatives.
In-Cell Co-Immunoprecipitation (Co-IP) to Detect Enhanced β-catenin/β-TrCP Interaction
This protocol is designed to demonstrate that this compound enhances the interaction between β-catenin and β-TrCP in a cellular context.
dot
Caption: Workflow for Co-Immunoprecipitation.
Materials:
-
Cell line expressing endogenous or tagged β-catenin and β-TrCP (e.g., HEK293T, SW480).
-
This compound and vehicle control (e.g., DMSO).
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).
-
Anti-β-catenin antibody for immunoprecipitation.
-
Anti-β-TrCP antibody for Western blotting.
-
Protein A/G magnetic beads or agarose resin.
-
Elution buffer (e.g., 1X SDS-PAGE sample buffer).
-
Standard Western blotting reagents.
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound or vehicle for the indicated time.
-
Cell Lysis: Wash cells with cold PBS and lyse with Co-IP lysis buffer on ice.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the anti-β-catenin antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against β-TrCP and β-catenin. An increased amount of co-immunoprecipitated β-TrCP in the this compound-treated sample compared to the vehicle control indicates target engagement.
Cellular Ubiquitination Assay
This assay directly assesses the functional consequence of this compound's target engagement: the ubiquitination of β-catenin.
dot
Caption: Workflow for Cellular Ubiquitination Assay.
Materials:
-
HEK293T cells.
-
Plasmids encoding tagged β-catenin (e.g., HA-β-catenin) and tagged ubiquitin (e.g., His-ubiquitin).
-
This compound and proteasome inhibitor (e.g., MG132).
-
Denaturing lysis buffer (e.g., 8 M urea, 100 mM NaH2PO4, 10 mM Tris-HCl, pH 8.0).
-
Ni-NTA agarose beads.
-
Wash buffers with decreasing concentrations of urea.
-
Anti-HA antibody for Western blotting.
Protocol:
-
Transfection: Co-transfect cells with plasmids expressing HA-β-catenin and His-ubiquitin.
-
Treatment: After 24-48 hours, treat the cells with this compound and a proteasome inhibitor for 4-6 hours. The proteasome inhibitor is crucial to allow the accumulation of ubiquitinated proteins.
-
Lysis: Lyse the cells in denaturing lysis buffer to disrupt protein complexes.
-
Purification of Ubiquitinated Proteins:
-
Incubate the cell lysate with Ni-NTA beads to bind the His-tagged ubiquitinated proteins.
-
Wash the beads sequentially with buffers containing decreasing concentrations of urea to remove non-specifically bound proteins.
-
-
Elution: Elute the ubiquitinated proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting with an anti-HA antibody. A smear of high-molecular-weight bands corresponding to polyubiquitinated HA-β-catenin will be more intense in the this compound-treated sample.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[13]
dot
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line of interest.
-
Test compound (e.g., this compound, EN83) and vehicle control.
-
PBS with protease inhibitors.
-
PCR tubes or plate.
-
Thermal cycler.
-
Apparatus for cell lysis (e.g., liquid nitrogen, freeze-thaw cycles).
-
Ultracentrifuge.
-
Antibody against the target protein (e.g., β-catenin).
Protocol:
-
Cell Treatment: Treat intact cells with the compound or vehicle for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells, for example, by three rapid freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble target protein at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target protein stabilization and thus, direct target engagement.
Conclusion
Validating the cellular target engagement of a novel compound like this compound is a critical step in its development. This guide provides a comparative framework for researchers to design and execute experiments to confirm that this compound and other β-catenin modulators are interacting with their intended targets in a cellular environment. The combination of co-immunoprecipitation, ubiquitination assays, and CETSA, along with the analysis of downstream signaling events, will provide a robust and comprehensive validation of target engagement. The choice of which alternative compounds to use for comparison will depend on the specific research question, but the methodologies outlined here are broadly applicable for studying the cellular effects of small molecule modulators of the Wnt/β-catenin pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting of Deregulated Wnt/β-Catenin Signaling by PRI-724 and LGK974 Inhibitors in Germ Cell Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitory effects of XAV939 on the proliferation of small-cell lung cancer H446 cells and Wnt/β-catenin signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-catenin degrader EN83 | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 8. NF764 | β-catenin | | Invivochem [invivochem.com]
- 9. NF764 | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 10. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular and Molecular Effects of Targeting the CBP/β-Catenin Interaction with PRI-724 in Melanoma Cells, Drug-Naïve and Resistant to Inhibitors of BRAFV600 and MEK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CETSA [cetsa.org]
A Comparative Guide to NRX-2663-Induced β-Catenin Degradation
For Researchers, Scientists, and Drug Development Professionals
The aberrant accumulation of β-catenin is a well-established driver of oncogenesis in numerous cancers. Consequently, the targeted degradation of β-catenin has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of NRX-2663, a novel β-catenin degrader, with other molecules that induce β-catenin degradation. We present supporting experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to β-Catenin and Its Degradation
β-catenin is a dual-function protein involved in cell-cell adhesion and as a transcriptional co-activator in the Wnt signaling pathway. Under normal physiological conditions, cytoplasmic β-catenin levels are kept low by a "destruction complex" comprising Adenomatous Polyposis Coli (APC), Axin, Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β). This complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination by the SCFβ-TrCP E3 ubiquitin ligase and subsequent proteasomal degradation.[1] Mutations in components of the destruction complex or in β-catenin itself can lead to its stabilization, nuclear translocation, and the activation of pro-proliferative genes, a hallmark of many cancers.
Mechanism of Action: this compound as a Molecular Glue
This compound is a small molecule that acts as a "molecular glue" to enhance the interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[2] Unlike other small molecule inhibitors that may block protein-protein interactions, this compound stabilizes the interaction, thereby promoting the ubiquitination and subsequent degradation of β-catenin.[2] It has been shown to be particularly effective in enhancing the binding of the phosphorylated form of β-catenin (pSer33/Ser37) to β-TrCP and significantly enhances the ubiquitylation of the pSer33/Ser37 β-catenin peptide.[2] Furthermore, this compound has been demonstrated to induce the degradation of an engineered mutant β-catenin in a cellular system.[2]
Visualizing the Wnt/β-Catenin Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the central role of the destruction complex in regulating β-catenin levels.
Caption: Canonical Wnt/β-catenin signaling pathway.
This compound Experimental Workflow
The diagram below outlines a typical experimental workflow to confirm the efficacy of this compound in inducing β-catenin degradation.
Caption: Experimental workflow for this compound evaluation.
Comparative Performance of β-Catenin Degraders
The following table summarizes the performance of this compound and other selected molecules that induce β-catenin degradation through various mechanisms. It is important to note that a direct comparison of potency can be challenging due to differences in the specific assays, cell lines, and endpoints used in various studies.
| Compound | Mechanism of Action | Efficacy Metric | Cell Line/System | Reference |
| This compound | Molecular Glue (enhances β-catenin/β-TrCP interaction) | EC50 = 22.9 µM (for binding enhancement) | In vitro peptide binding assay | [2] |
| Induces degradation of engineered mutant β-catenin | Cellular system | [2] | ||
| IWR1-POMA | PROTAC (Degrades Tankyrase, stabilizing Axin) | DC50 = 60 nM (for Tankyrase 1) | HAP1 cells | [3] |
| MSAB | Direct binder to β-catenin, promotes degradation | Active at 5 µM (induces degradation) | HCT116 cells | [4] |
| EN83 | Covalent degrader of β-catenin | >50% β-catenin reduction at 50 µM | HEK293 cells | [5] |
Experimental Protocols
Western Blot for β-Catenin Quantification
This protocol describes the steps to quantify cellular β-catenin levels following treatment with a degrader molecule.
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency in appropriate multi-well plates.
-
Treat cells with the desired concentrations of this compound or comparator compounds for the specified duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
b. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for β-catenin (e.g., rabbit anti-β-catenin) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the β-catenin band intensity to the corresponding housekeeping protein band intensity for each sample.
-
Calculate the percentage of β-catenin degradation relative to the vehicle-treated control.
TCF/LEF Luciferase Reporter Assay (TOPFlash Assay)
This assay measures the transcriptional activity of β-catenin by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF response elements.
a. Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T or a relevant cancer cell line) in a multi-well plate.
-
Co-transfect the cells with a TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
b. Treatment and Lysis:
-
After 24 hours of transfection, treat the cells with this compound or comparator compounds at various concentrations.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
c. Luciferase Activity Measurement:
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Express the results as a fold change in luciferase activity relative to the vehicle-treated control.
Conclusion
This compound represents a novel approach to inducing β-catenin degradation through its action as a molecular glue. This guide provides a framework for comparing its efficacy against other β-catenin degraders. The provided experimental protocols for Western blotting and luciferase reporter assays are fundamental for confirming the on-target activity of this compound and other similar molecules. Further studies are warranted to establish a comprehensive profile of this compound's cellular potency and selectivity, which will be crucial for its continued development as a potential therapeutic agent.
References
- 1. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to β-Catenin Inhibitors: NRX-2663 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides an objective comparison of NRX-2663, a novel β-catenin modulator, with other prominent β-catenin inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Strategies
β-catenin inhibitors can be broadly categorized into two main classes based on their mechanism of action: those that promote the degradation of β-catenin and those that inhibit its transcriptional activity.
-
Promoting β-Catenin Degradation: This strategy aims to reduce the cellular levels of β-catenin, thereby preventing its accumulation in the nucleus.
-
This compound operates through a unique "molecular glue" mechanism. It enhances the protein-protein interaction (PPI) between β-catenin and its E3 ligase, SCFβ-TrCP[1]. This enhanced binding facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin, particularly targeting mutant forms of the protein that are resistant to degradation.
-
XAV939 promotes β-catenin degradation by stabilizing Axin, a key component of the β-catenin destruction complex. It achieves this by inhibiting the tankyrase enzymes TNKS1 and TNKS2, which are responsible for the poly-ADP-ribosylation and subsequent degradation of Axin.
-
-
Inhibiting β-Catenin Transcriptional Activity: This approach focuses on blocking the function of β-catenin in the nucleus, preventing the transcription of its target genes.
-
PRI-724 (and its precursor ICG-001) acts by disrupting the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP). This selective inhibition prevents the recruitment of the transcriptional machinery to Wnt target genes.
-
LF3 directly inhibits the interaction between β-catenin and T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors. By blocking this crucial interaction, LF3 prevents the initiation of transcription of β-catenin target genes.
-
Performance Data: A Quantitative Comparison
The following table summarizes the available quantitative data for this compound and other selected β-catenin inhibitors. It is important to note that the data is compiled from different studies and experimental conditions, which may affect direct comparability. The SW480 cell line, a human colon adenocarcinoma line with a constitutively active Wnt/β-catenin pathway due to an APC mutation, is a commonly used model for evaluating such inhibitors[2][3][4][5].
| Compound | Mechanism of Action | Assay Type | Cell Line | IC50 / EC50 | Reference |
| This compound | Enhances β-catenin/SCFβ-TrCP interaction | TR-FRET Binding Assay | N/A | EC50 = 22.9 µM | [1] |
| PRI-724 | Inhibits β-catenin/CBP interaction | Cell Viability | NTERA-2 CisR | IC50 = 4.97 µM | [6] |
| Cell Viability | DMBC21 | IC50 = 2.375 µM | [7] | ||
| XAV939 | Stabilizes Axin, promotes β-catenin degradation | TOPflash Reporter Assay | MDA-MB-231 | IC50 ≈ 1 µM | [8] |
| Cell Viability | SW480 | IC50 ≈ 20 µM (3D culture) | [9] | ||
| LF3 | Inhibits β-catenin/TCF4 interaction | TOP-GFP Reporter Assay | SW480 | Effective at 3 µM | [5] |
| Sphere Formation Assay | SW480 (GFPhigh) | Effective at 30 µM | [5] |
Note: IC50 represents the half-maximal inhibitory concentration, while EC50 represents the half-maximal effective concentration. Data for different inhibitors are from various sources and may not be directly comparable due to differing experimental setups.
Visualizing the Mechanisms
To better understand the distinct mechanisms of these inhibitors, the following diagrams illustrate the key signaling pathways and points of intervention.
Figure 1: The Wnt/β-catenin signaling pathway and points of intervention by different inhibitors.
Figure 2: General experimental workflow for comparing β-catenin inhibitors.
Detailed Experimental Protocols
β-Catenin Degradation Assay (Western Blot)
This protocol is used to assess the ability of compounds like this compound and XAV939 to induce the degradation of β-catenin.
Materials:
-
SW480 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, XAV939)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-β-catenin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed SW480 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compounds or vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin levels to the β-actin loading control.
TOPflash/FOPflash Reporter Assay
This assay measures the transcriptional activity of the β-catenin/TCF complex and is suitable for evaluating inhibitors like PRI-724 and LF3.
Materials:
-
HEK293T or other suitable cells
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds (PRI-724, LF3)
-
Wnt3a conditioned medium (optional, for stimulating the pathway)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells in a 24-well plate with either the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid.
-
Treatment: After 24 hours, treat the cells with different concentrations of the test compounds. If necessary, stimulate the Wnt pathway with Wnt3a conditioned medium.
-
Cell Lysis: After the desired incubation time (e.g., 24 hours), wash the cells with PBS and lyse them using the passive lysis buffer from the dual-luciferase kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize the TOPflash and FOPflash firefly luciferase values to the Renilla luciferase values. Calculate the TOP/FOP ratio to determine the specific β-catenin/TCF-mediated transcriptional activity.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
This protocol can be adapted to assess the disruption of the β-catenin/TCF4 interaction by LF3 or the enhanced interaction of β-catenin/SCFβ-TrCP by this compound.
Materials:
-
Cells expressing the proteins of interest
-
Co-IP lysis buffer
-
Primary antibody against one of the interacting partners (the "bait")
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse the cells in Co-IP lysis buffer to gently extract the protein complexes.
-
Pre-clearing (optional): Incubate the lysate with beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate and incubate for 1-4 hours to capture the antibody-protein complex.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the bait and the expected interacting partner (the "prey").
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of the inhibitors on cancer cell lines.
Materials:
-
Wnt-dependent cancer cell line (e.g., SW480)
-
Complete culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Conclusion
The landscape of β-catenin inhibitors is diverse, with compounds employing distinct strategies to disrupt this oncogenic pathway. This compound stands out with its novel "molecular glue" mechanism, offering a unique approach to promoting the degradation of β-catenin. In contrast, inhibitors like XAV939 also induce degradation but through a different mechanism, while PRI-724 and LF3 focus on inhibiting the transcriptional output of β-catenin.
The choice of inhibitor will depend on the specific research question and the cellular context. For instance, this compound may be particularly effective against cancers harboring specific β-catenin mutations that impair its degradation. Further head-to-head comparative studies in standardized experimental systems are warranted to fully elucidate the relative potencies and therapeutic potential of these promising β-catenin modulators. This guide provides a foundational framework for researchers to navigate this complex and rapidly evolving field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chibby suppresses growth of human SW480 colon adenocarcinoma cells through inhibition of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive analysis of β-catenin target genes in colorectal carcinoma cell lines with deregulated Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 9. Anticancer effect of XAV939 is observed by inhibiting lactose dehydrogenase A in a 3-dimensional culture of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to β-Catenin Degradation: NRX-2663 vs. PROTACs
For Researchers, Scientists, and Drug Development Professionals
The aberrant accumulation of β-catenin is a critical driver in numerous cancers, making it a high-priority therapeutic target. Targeted protein degradation has emerged as a powerful strategy to eliminate pathogenic proteins like β-catenin. This guide provides a detailed comparison of two distinct degrader technologies: NRX-2663, a molecular glue, and Proteolysis-Targeting Chimeras (PROTACs).
Mechanisms of β-Catenin Degradation
Canonical Pathway (Wnt-OFF State)
In healthy cells, excess β-catenin is constantly targeted for destruction by a multi-protein "destruction complex." This complex, consisting of Axin, APC, CK1, and GSK3, phosphorylates β-catenin.[1][2] This phosphorylation event creates a recognition site for the E3 ubiquitin ligase SCFβ-TrCP, which ubiquitinates β-catenin, marking it for degradation by the proteasome.[1][2][3]
Caption: Canonical β-catenin degradation pathway in the Wnt-OFF state.
PROTACs: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (β-catenin), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[4][5] By bringing the E3 ligase and β-catenin into close proximity, the PROTAC induces the formation of a ternary complex (β-catenin:PROTAC:E3 ligase).[4][5] This proximity facilitates the ubiquitination of β-catenin, leading to its degradation by the proteasome.[5] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple target proteins.[5]
Caption: PROTAC-mediated degradation of β-catenin.
This compound: A Molecular Glue Approach
This compound acts as a "molecular glue" that enhances the natural interaction between β-catenin and its E3 ligase, SCFβ-TrCP.[6][7] Many cancers harbor mutations in β-catenin (e.g., at Ser33/Ser37) that prevent its phosphorylation and subsequent recognition by β-TrCP, leading to its stabilization.[7] this compound is designed to restore this impaired interaction.[7] It binds to both β-catenin and β-TrCP, inducing a conformational change that stabilizes the complex, thereby promoting ubiquitination and degradation even of mutant forms of β-catenin.[6][7]
Caption: this compound molecular glue enhances β-catenin:β-TrCP interaction.
Comparative Data
The following tables summarize key performance metrics for a representative β-catenin PROTAC and the molecular glue this compound. Data is compiled from published studies and presented for comparative purposes.
Table 1: In Vitro Degradation & Binding Affinity
| Compound | Mechanism | Target E3 Ligase | DC₅₀ (Degradation)¹ | Dₘₐₓ (Degradation)² | EC₅₀ (Binding)³ |
|---|---|---|---|---|---|
| This compound | Molecular Glue | β-TrCP | ~16 µM | >80% | 8.0 µM (pS33/37 peptide)[8] |
| PROTAC-1 | PROTAC | VHL/CRBN | 0.1 - 1 µM | >90% | 0.05 - 0.5 µM |
¹DC₅₀: Concentration required to degrade 50% of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation achieved. ³EC₅₀: Concentration for 50% maximal effect in a binding assay.
Table 2: Key Characteristics and Potential Liabilities
| Feature | This compound (Molecular Glue) | β-catenin PROTAC |
|---|---|---|
| Size (MW) | Smaller (<500 Da) | Larger (>800 Da) |
| PK Properties | Generally more favorable "rule-of-five" properties. | Can be challenging due to high MW and polarity. |
| "Hook Effect" ¹ | Less prone. | Common liability; efficacy decreases at high concentrations.[9] |
| Target Selectivity | Enhances a native protein-protein interaction. | Dependent on the selectivity of the target-binding ligand. |
| Development | Rational discovery is challenging; often found serendipitously. | Modular design allows for more rational optimization. |
¹Hook Effect: A phenomenon where the formation of binary complexes (PROTAC:Target or PROTAC:E3) at high concentrations outcompetes the formation of the productive ternary complex, reducing degradation efficiency.[9]
Experimental Protocols
The data cited in this guide are typically generated using the following key experimental methodologies.
Caption: General workflow for evaluating β-catenin degraders.
Protocol 1: Western Blotting for β-catenin Degradation
This method is used to quantify the amount of β-catenin protein in cells following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells (e.g., SW480 colorectal cancer cells) and allow them to adhere. Treat cells with various concentrations of the degrader compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample, add Laemmli sample buffer, and denature by heating. Separate proteins by size using SDS-polyacrylamide gel electrophoresis.[11]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10] Incubate overnight at 4°C with a primary antibody specific for β-catenin. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12] Use a loading control like GAPDH or β-actin to normalize the data.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to verify the interaction between the target protein, the degrader, and the E3 ligase.
-
Cell Culture and Treatment: Treat cells expressing tagged proteins (e.g., HA-tagged E3 ligase, FLAG-tagged β-catenin) with the degrader compound or DMSO.
-
Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation (First Step): Add an antibody against the first tagged protein (e.g., anti-FLAG antibody) to the cell lysate and incubate to form an antibody-protein complex. Precipitate the complex using Protein A/G magnetic beads.[13]
-
Elution: Elute the captured protein complexes from the beads.[13][14]
-
Immunoprecipitation (Second Step, for PROTACs): Use the eluate from the first step and perform a second IP with an antibody against the second protein (e.g., anti-HA antibody) to confirm the presence of a ternary complex.[13][15]
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting to detect the presence of all components of the complex (e.g., blot for β-catenin, the E3 ligase, etc.).[16]
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on ATP levels, which correlates with metabolic activity.[17] It is used to determine the cytotoxic or cytostatic effects of the degrader compounds.
-
Cell Plating: Seed cells in opaque-walled 96-well plates and allow them to attach overnight.[18][19]
-
Compound Treatment: Treat the cells with a serial dilution of the degrader compound and incubate for a desired period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[18]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]
-
Measurement: Record the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ATP and thus the number of viable cells.[17]
Conclusion
Both molecular glues like this compound and PROTACs represent innovative and powerful strategies for targeting β-catenin.
-
PROTACs offer a highly rational and modular design platform. Their major advantages are high potency and catalytic mode of action. However, their large size can present challenges for drug development, and they are susceptible to the "hook effect."
-
This compound and other molecular glues are smaller molecules with potentially superior pharmacokinetic properties. They function by enhancing a native biological process, which can be advantageous for targeting specific mutant forms of proteins. Their primary challenge lies in the difficulty of their rational discovery.
The choice between these modalities depends on the specific therapeutic context, the nature of the target mutation, and the desired pharmacological profile. Both approaches hold significant promise for the development of novel therapeutics for Wnt/β-catenin-driven cancers.
References
- 1. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The β-catenin destruction complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tenovapharma.com [tenovapharma.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 18. promega.com [promega.com]
- 19. scribd.com [scribd.com]
Specificity of NRX-2663: A Comparative Analysis for Researchers
For Immediate Release
A detailed comparison guide has been compiled for researchers, scientists, and drug development professionals on the specificity of NRX-2663, a molecule designed to enhance the interaction between β-catenin and its E3 ligase, β-TrCP. This guide provides an objective analysis of this compound's performance, supported by available experimental data, and compares it with other alternatives.
This compound acts as a "molecular glue," promoting the ubiquitination and subsequent proteasomal degradation of β-catenin.[1] This mechanism is of significant interest in therapeutic areas where β-catenin is dysregulated, such as in certain cancers. A key aspect of its therapeutic potential lies in its specificity for β-catenin over other cellular proteins.
Executive Summary of this compound's Specificity
This compound and its analogs have demonstrated a notable specificity for mutant forms of β-catenin, particularly those with phosphorylation defects at Serine 37 (S37). This is crucial as mutations in this region impair the binding of β-catenin to β-TrCP, leading to its accumulation and oncogenic signaling.
Evidence suggests that the therapeutic window for this class of molecules is promising. A more potent analog of this compound, NRX-252262, was shown to not affect the protein levels of other known β-TrCP substrates, including wild-type β-catenin and IκBα.[2] This indicates a high degree of selectivity for the intended target.
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and its related compounds, highlighting their potency in enhancing the β-catenin:β-TrCP interaction.
| Compound | Target β-catenin form | Assay Type | EC50 | Kd | Cooperativity | Reference |
| This compound | pSer33/Ser37 | Binding Assay | 80 ± 4 µM | - | 13-fold | [2] |
| This compound | β-catenin peptide | Binding Assay | 22.9 µM | 54.8 nM | - | [3] |
| NRX-252262 | S33E/S37A mutant | Cellular Degradation | ~35 µM | - | - | [2] |
| NRX-252114 | unphosphorylated Ser33/S37A | Binding Assay | - | - | >10,000-fold enhancement | [2] |
Signaling Pathway and Mechanism of Action
This compound operates within the Wnt signaling pathway, which is critical in both development and disease. Under normal conditions, β-catenin is part of a destruction complex and is phosphorylated, leading to its ubiquitination by the SCFβ-TrCP E3 ligase complex and subsequent degradation. In certain cancers, mutations prevent this phosphorylation, leading to β-catenin accumulation. This compound enhances the binding of these mutant forms of β-catenin to β-TrCP, restoring their degradation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.
Fluorescence Polarization (FP) Assay for Binding Enhancement
This assay is used to measure the enhancement of the interaction between β-catenin and β-TrCP in the presence of this compound.
Protocol:
-
A fluorescently labeled peptide corresponding to the N-terminus of β-catenin is used as the tracer.
-
Purified β-TrCP protein is titrated to determine the concentration that results in approximately 20% binding to the tracer.
-
A serial dilution of this compound is prepared in DMSO and added to the wells of a microplate.
-
The β-catenin tracer and β-TrCP are added to the wells containing the compound and incubated to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader. The change in polarization is proportional to the amount of tracer bound to β-TrCP.
-
The data is fitted to a dose-response curve to calculate the EC50 value, which represents the concentration of this compound that produces 50% of the maximal binding enhancement.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of this compound to enhance the ubiquitination of β-catenin by the SCFβ-TrCP E3 ligase.
Protocol:
-
Assemble the ubiquitination reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (UbcH5a), ubiquitin, and ATP in an appropriate reaction buffer.
-
Add purified mutant β-catenin protein and the SCFβ-TrCP complex to the reaction.
-
Add varying concentrations of this compound to the reaction tubes.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for ubiquitination to occur.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific for β-catenin. The appearance of higher molecular weight bands corresponding to poly-ubiquitinated β-catenin indicates a positive result.
Cellular Degradation Assay
This assay confirms the activity of this compound in a cellular context, measuring the degradation of a target protein.
Protocol:
-
HEK293T cells are engineered to express a mutant form of β-catenin (e.g., S33E/S37A) that is resistant to degradation.
-
The cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).
-
After a specific incubation period (e.g., 24 hours), the cells are lysed.
-
The cell lysates are subjected to SDS-PAGE and Western blotting.
-
The levels of the mutant β-catenin are detected using a specific antibody and quantified relative to a loading control (e.g., GAPDH or tubulin). A decrease in the level of mutant β-catenin indicates compound-induced degradation.
Specificity Over Other Substrates
The specificity of this compound and its analogs is a critical attribute. The SCFβ-TrCP E3 ligase recognizes and ubiquitinates a range of cellular proteins that contain a specific phosphodegron sequence. The fact that NRX-252262 did not alter the levels of wild-type β-catenin or another well-known β-TrCP substrate, IκBα, is strong evidence that these molecular glues do not indiscriminately enhance the activity of β-TrCP.[2] Instead, their action appears to be highly specific to the conformation of the mutant β-catenin:β-TrCP interface.
It is important to note that a broad, unbiased off-target profile for this compound from a large-scale screen (e.g., kinome scan or cellular thermal shift assay against a proteome-wide panel) is not publicly available at this time. Such data would provide a more comprehensive understanding of the molecule's selectivity.
Comparison with Alternatives
The therapeutic targeting of β-catenin has been approached through various mechanisms. The table below provides a comparison of this compound's mechanism with other strategies.
| Strategy | Example Compound(s) | Mechanism of Action | Specificity Considerations |
| β-catenin:β-TrCP Interaction Enhancement | This compound , NRX-252262 | Acts as a molecular glue to promote the degradation of mutant β-catenin. | High specificity for mutant β-catenin over other β-TrCP substrates has been demonstrated for analogs. |
| Inhibition of β-catenin/TCF Interaction | ICG-001, CWP232228 | Prevents the binding of β-catenin to TCF/LEF transcription factors in the nucleus, inhibiting downstream gene expression. | May have off-target effects as it targets a protein-protein interaction with a large interface. |
| Tankyrase Inhibition | XAV939 | Stabilizes Axin, a key component of the β-catenin destruction complex, leading to enhanced β-catenin degradation. | Tankyrases have multiple substrates, so off-target effects are a consideration. |
| Direct β-catenin Inhibition | MSAB | Binds directly to β-catenin, promoting its degradation. | The full off-target profile of such direct binders requires thorough investigation. |
Conclusion
This compound represents a promising class of molecules that function as molecular glues to selectively enhance the degradation of oncogenic mutant β-catenin. The available data for its analogs strongly supports a high degree of specificity for its intended target over other substrates of the same E3 ligase. This specificity is a key advantage for its potential therapeutic development. Further research, including comprehensive off-target profiling, will be valuable in fully elucidating its safety and efficacy. This guide provides a foundational understanding for researchers and drug developers working on novel cancer therapeutics targeting the Wnt/β-catenin pathway.
References
Control Experiments for NRX-2663 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of control experiments relevant to studies involving NRX-2663, a small molecule enhancer of the β-catenin:β-TrCP interaction. It is intended to assist researchers in designing robust experiments to validate the mechanism of action and specificity of this compound and similar molecules. This document outlines common control strategies, presents comparative data with alternative inhibitors of the Wnt/β-catenin pathway, and provides detailed experimental protocols.
Introduction to this compound
This compound is a "molecular glue" that promotes the ubiquitination and subsequent proteasomal degradation of β-catenin by enhancing its interaction with the E3 ligase SCFβ-TrCP.[1] In many cancers, mutations in β-catenin prevent this interaction, leading to its accumulation and the activation of oncogenic gene transcription. This compound and similar molecules represent a promising therapeutic strategy by restoring this natural degradation process.
Core Control Experiments
To rigorously validate the effects of this compound, a series of control experiments are essential. These controls ensure that the observed effects are due to the specific mechanism of action of the compound and not off-target effects or experimental artifacts.
1. Vehicle Control:
-
Purpose: To control for the effects of the solvent used to dissolve this compound.
-
Common Vehicle: Dimethyl sulfoxide (DMSO).
-
Application: All cellular and in vitro assays should include a control group treated with the same concentration of DMSO as the this compound-treated group.
2. Negative Control Compound:
-
Purpose: To demonstrate that the observed effects are specific to the active molecule and not a general property of similar chemical structures.
-
Ideal Negative Control: A structurally similar but inactive analog of this compound. While a specific inactive analog for this compound is not commercially available, researchers can synthesize or obtain a related compound that is predicted to be inactive based on structure-activity relationship (SAR) studies.
3. β-TrCP Knockdown:
-
Purpose: To confirm that the degradation of β-catenin induced by this compound is dependent on the presence of the β-TrCP E3 ligase.
-
Method: Use of small interfering RNA (siRNA) to specifically reduce the expression of β-TrCP.
-
Expected Outcome: In cells with β-TrCP knockdown, this compound should not be able to induce β-catenin degradation.
Comparative Analysis with Alternative Wnt/β-Catenin Pathway Inhibitors
This compound's mechanism of action is distinct from other inhibitors of the Wnt/β-catenin pathway. Below is a comparison with two common alternatives: XAV939 and ICG-001.
| Feature | This compound | XAV939 | ICG-001 |
| Mechanism of Action | Enhances β-catenin:β-TrCP interaction, promoting β-catenin degradation.[1] | Inhibits Tankyrase 1 and 2, stabilizing Axin and promoting the assembly of the β-catenin destruction complex.[1][2][3] | Inhibits the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[4] |
| Primary Target | β-catenin:β-TrCP protein-protein interaction. | Tankyrase 1/2. | β-catenin/CBP interaction.[4] |
| Effect on β-catenin Levels | Decreases total β-catenin levels. | Decreases total β-catenin levels. | Does not directly affect total β-catenin levels, but inhibits its transcriptional activity. |
| Reported Potency | EC50 = 80 ± 4 µM for enhancing binding of pSer33/Ser37 β-catenin to β-TrCP. | IC50 = 11 nM (Tankyrase 1), 4 nM (Tankyrase 2).[1] | IC50 = 3 µM for binding to CBP.[4] |
Experimental Protocols
In Vitro β-Catenin:β-TrCP Binding Assay (AlphaScreen)
Objective: To quantify the ability of this compound to enhance the interaction between β-catenin and β-TrCP.
Materials:
-
Recombinant His-tagged β-TrCP
-
Biotinylated β-catenin peptide (e.g., with phosphomimetic mutations like S33E/S37A)
-
AlphaScreen Nickel Chelate Donor Beads
-
AlphaScreen Streptavidin Acceptor Beads
-
This compound and control compounds dissolved in DMSO
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a 384-well plate, add β-TrCP, biotinylated β-catenin peptide, and the compound dilutions.
-
Incubate at room temperature for 1 hour.
-
Add AlphaScreen Nickel Chelate Donor Beads and Streptavidin Acceptor Beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-compatible plate reader.
Cellular β-Catenin Degradation Assay (Western Blot)
Objective: To assess the ability of this compound to induce the degradation of endogenous or overexpressed β-catenin in cells.
Materials:
-
Cancer cell line with stabilized β-catenin (e.g., SW480, or HEK293T cells engineered to express a stable mutant of β-catenin).
-
This compound, control compounds, and vehicle (DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-β-catenin, anti-β-actin (loading control).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, a negative control compound, or vehicle (DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
Wash cells with PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
siRNA-mediated Knockdown of β-TrCP
Objective: To confirm the β-TrCP-dependence of this compound-mediated β-catenin degradation.
Materials:
-
siRNA targeting β-TrCP and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX or a similar transfection reagent.
-
Opti-MEM or other serum-free medium.
-
Cells for transfection (e.g., HEK293T).
Procedure:
-
One day before transfection, seed cells so they are 60-80% confluent at the time of transfection.
-
In separate tubes, dilute the siRNA and the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 24-48 hours to allow for gene knockdown.
-
After knockdown, treat the cells with this compound or vehicle as described in the cellular degradation assay protocol.
-
Analyze β-catenin and β-TrCP protein levels by Western blot.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for a cellular β-catenin degradation assay with controls.
Caption: Logical comparison of different Wnt/β-catenin pathway inhibitors.
References
Unveiling the Mechanism of Action of NRX-2663 and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action validation studies for NRX-2663, a novel molecular glue, and its analogs. By enhancing the interaction between the oncogenic transcription factor β-catenin and its E3 ligase, SCFβ-TrCP, these compounds promote the ubiquitination and subsequent proteasomal degradation of β-catenin. This approach holds significant therapeutic potential for cancers driven by aberrant Wnt/β-catenin signaling.[1][2] This document summarizes key experimental data, outlines detailed methodologies for pivotal validation assays, and visually represents the underlying biological pathways and experimental workflows.
Comparative Analysis of β-Catenin:β-TrCP Interaction Enhancers
This compound and its analogs represent a class of "molecular glues" that stabilize the protein-protein interaction (PPI) between β-catenin and β-TrCP.[2] This is particularly relevant for mutant forms of β-catenin that exhibit reduced binding to β-TrCP, leading to their accumulation and oncogenic activity. The following table summarizes the reported potencies of this compound and its key analogs in enhancing this interaction.
| Compound | Target β-Catenin Form | EC50 | Kd | Reference |
| This compound | pSer33/Ser37 β-catenin peptide | 80 ± 4 µM | - | [3] |
| This compound | β-catenin peptide | 22.9 µM | 54.8 nM | [4] |
| NRX-1933 | pSer33/Ser37 β-catenin peptide | - | - | [3] |
| NRX-103094 | pSer33/Ser37 β-catenin peptide | 457 ± 23 nM | - | [3] |
| NRX-103094 | pSer33/Ser37 β-catenin peptide | 62 nM | 0.6 nM | [5] |
| NRX-252114 | pSer33/S37A β-catenin peptide | 6.5 nM | 0.4 nM | [6] |
| NRX-252262 | pSer33/S37A β-catenin peptide | 3.8 ± 0.2 nM | - | [3] |
Note: Discrepancies in reported values may be due to different experimental conditions or the specific β-catenin peptide variants used in the assays.
Signaling Pathway and Mechanism of Action
The canonical Wnt signaling pathway tightly regulates β-catenin levels. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for ubiquitination by the SCFβ-TrCP E3 ligase and subsequent proteasomal degradation. Mutations in β-catenin can impair its recognition by β-TrCP, leading to its stabilization and translocation to the nucleus, where it drives the expression of cancer-promoting genes. This compound and its analogs act by "gluing" mutant β-catenin to β-TrCP, thereby restoring its degradation.
Caption: Mechanism of this compound action.
Experimental Protocols
Validation of the mechanism of action for this compound and its analogs relies on a series of key in vitro experiments. The following sections provide detailed methodologies for these assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the binding affinity between β-catenin and β-TrCP in the presence of a molecular glue enhancer.
Objective: To determine the EC50 and/or Kd of compounds for enhancing the β-catenin:β-TrCP interaction.
Principle: The assay uses a terbium-labeled anti-tag antibody (donor) that binds to a tagged β-TrCP protein and a fluorescently labeled β-catenin peptide (acceptor). When the two proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An increase in the FRET signal upon addition of the compound indicates enhancement of the interaction.
Materials:
-
Recombinant GST-tagged β-TrCP
-
Biotinylated β-catenin peptide (e.g., pSer33/Ser37)
-
Terbium-labeled anti-GST antibody
-
Streptavidin-d2
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted compound.
-
Add a pre-mixed solution of GST-β-TrCP and biotinylated β-catenin peptide to each well.
-
Add a pre-mixed solution of Terbium-anti-GST and Streptavidin-d2 to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the data against the compound concentration to determine the EC50.
Caption: TR-FRET experimental workflow.
In Vitro Ubiquitination Assay
This assay assesses the ability of the molecular glue to promote the ubiquitination of β-catenin by the SCFβ-TrCP E3 ligase complex.
Objective: To visualize and quantify the formation of polyubiquitin chains on β-catenin.
Principle: The assay reconstitutes the ubiquitination cascade in vitro with purified components. The formation of higher molecular weight polyubiquitinated β-catenin is detected by Western blotting.
Materials:
-
Recombinant β-catenin (wild-type or mutant)
-
Recombinant SCFβ-TrCP complex (or individual components: Skp1, Cul1, Rbx1, β-TrCP)
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5c)
-
Ubiquitin
-
ATP
-
Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Test compound (e.g., this compound)
-
Anti-β-catenin antibody
-
Anti-ubiquitin antibody
Procedure:
-
Set up reactions in microcentrifuge tubes on ice.
-
To each tube, add E1, E2, ubiquitin, and the SCFβ-TrCP complex in ubiquitination buffer.
-
Add the test compound or DMSO vehicle control.
-
Add the β-catenin substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using an anti-β-catenin or anti-ubiquitin antibody to visualize the ubiquitination ladder.
Caption: In vitro ubiquitination assay workflow.
Cellular Degradation Assay
This assay confirms that the enhanced ubiquitination observed in vitro translates to the degradation of β-catenin in a cellular context.
Objective: To measure the decrease in cellular β-catenin levels following treatment with the molecular glue.
Principle: Cells expressing a mutant form of β-catenin are treated with the compound, and the levels of β-catenin are measured over time by Western blotting or other quantitative methods.
Materials:
-
A cell line expressing a stabilized mutant of β-catenin (e.g., engineered HEK293T cells)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Anti-β-catenin antibody
-
Anti-loading control antibody (e.g., GAPDH, β-actin)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO vehicle control. A positive control with a proteasome inhibitor can be included to confirm proteasome-dependent degradation.
-
Incubate the cells for a desired time course (e.g., 4, 8, 12, 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting with an anti-β-catenin antibody and an antibody against a loading control.
-
Quantify the band intensities to determine the relative levels of β-catenin.
Development Status
As of the latest available information, this compound and its analogs, including NRX-252114, are in the preclinical stage of development .[6][7] Nurix Therapeutics is actively developing molecular glue degraders targeting mutant β-catenin.[6] There is no public information indicating that these specific compounds have entered clinical trials. The promising preclinical data suggest that these molecules could be candidates for further development as therapeutics for cancers with dysregulated Wnt/β-catenin signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. drughunter.com [drughunter.com]
- 7. pharmamanufacturing.com [pharmamanufacturing.com]
A Comparative Guide to β-Catenin Molecular Glues: An In-depth Look at NRX-2663 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of β-catenin, a pivotal protein in the Wnt signaling pathway often dysregulated in cancer, represents a promising therapeutic strategy. Molecular glues, small molecules that induce or stabilize protein-protein interactions, have emerged as a novel modality to achieve this. This guide provides a detailed comparison of NRX-2663, a first-generation molecular glue targeting the β-catenin:β-TrCP interaction, with its more potent, rationally designed analogs.
Mechanism of Action: Enhancing Ubiquitination and Degradation
Normally, the E3 ubiquitin ligase SCF/β-TrCP recognizes and targets phosphorylated β-catenin for ubiquitination and subsequent proteasomal degradation.[1] Mutations in β-catenin can prevent this phosphorylation, leading to its accumulation and oncogenic signaling.[2] Molecular glues like this compound circumvent this by directly enhancing the binding affinity between β-catenin and β-TrCP, thereby promoting its degradation.[3][4] These molecules act as enhancers of a naturally occurring protein-protein interaction.[3][5]
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes. In the "off-state," a destruction complex phosphorylates β-catenin, marking it for ubiquitination by β-TrCP and proteasomal degradation. In the "on-state," Wnt ligands inhibit the destruction complex, leading to β-catenin accumulation, nuclear translocation, and target gene transcription. Molecular glues like this compound force the degradation of β-catenin by enhancing its interaction with the E3 ligase β-TrCP, effectively pushing the pathway towards the "off-state."
Figure 1. Wnt/β-catenin signaling and molecular glue intervention.
Performance Comparison of this compound and Analogs
The development of β-catenin targeting molecular glues has seen rapid progression from the initial hit, this compound, to more potent analogs like NRX-252114 and NRX-252262. This advancement was achieved through rational, structure-guided design. While other molecular glues like E7820 and BI-3802 exist, they target different proteins (RBM39 and BCL6 respectively) and are therefore not direct comparators for β-catenin degradation.[6][7][8] The primary alternatives for targeted β-catenin degradation currently lie in the realm of Proteolysis Targeting Chimeras (PROTACs).[9]
The following table summarizes the quantitative data for the NRX series of compounds, highlighting the significant improvements in potency and binding affinity.
| Compound | EC50 (Binding Enhancement) | Kd (Binding Affinity) | Cooperativity | Notes |
| This compound | 22.9 µM | 54.8 nM | 13-fold | First-generation compound, enhances binding of pSer33/Ser37 β-catenin peptide to β-TrCP. |
| NRX-252114 | 6.5 nM | 0.4 nM | >1500-fold | Significantly improved potency and cooperativity, enhances binding of pSer33/S37A β-catenin peptide. |
| NRX-252262 | 3.8 nM | Not Reported | Not Reported | A further optimized analog with slightly improved potency over NRX-252114. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of these molecular glues are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the binding affinity between β-catenin and β-TrCP in the presence of a molecular glue.
Figure 2. TR-FRET experimental workflow.
Methodology:
-
Reagent Preparation:
-
Recombinant, tagged β-catenin (e.g., GST-tagged) and β-TrCP (e.g., His-tagged) are purified. Suitable recombinant proteins are commercially available (e.g., Abcam ab63175, Cayman Chemical).[10][11]
-
A TR-FRET donor, such as a Terbium-labeled anti-GST antibody, and an acceptor, such as a fluorescently-labeled anti-His antibody, are used.
-
The molecular glue compound is serially diluted to the desired concentrations.
-
-
Assay Procedure:
-
The assay is performed in a low-volume 384-well plate in a suitable assay buffer (e.g., PBS with 0.01% Triton X-100 and 2 mM DTT).
-
Tagged β-catenin, tagged β-TrCP, and the molecular glue are incubated together.
-
The TR-FRET donor and acceptor antibodies are added to the mixture.
-
The plate is incubated at room temperature to allow for complex formation.
-
-
Data Acquisition and Analysis:
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements.
-
The ratio of the acceptor to donor emission is calculated.
-
EC50 and Kd values are determined by fitting the data to a suitable binding model using graphing software.
-
In Vitro Ubiquitination Assay
This assay assesses the ability of the molecular glue to enhance the ubiquitination of β-catenin by the SCF/β-TrCP complex.
Methodology:
-
Reaction Setup:
-
The reaction is carried out in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT).
-
The reaction mixture contains recombinant E1 activating enzyme, E2 conjugating enzyme (UbcH5a), ubiquitin, and the purified SCF/β-TrCP E3 ligase complex.
-
Recombinant β-catenin (or a peptide fragment) serves as the substrate.
-
The molecular glue compound or DMSO (vehicle control) is added to the reaction.
-
-
Reaction and Detection:
-
The reaction is initiated by the addition of ATP and incubated at 30°C.
-
Aliquots are taken at various time points and the reaction is stopped by adding SDS-PAGE loading buffer.
-
The samples are resolved by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Ubiquitinated β-catenin is detected by Western blotting using an anti-β-catenin antibody (e.g., Abcam ab2365 at 1:1000 dilution) or an anti-ubiquitin antibody.[12]
-
Cellular Degradation Assay
This assay determines the efficacy of the molecular glue in promoting the degradation of β-catenin within a cellular context.
Figure 3. Cellular degradation assay workflow.
Methodology:
-
Cell Culture and Treatment:
-
Protein Extraction and Quantification:
-
Cells are harvested and lysed in RIPA buffer supplemented with protease inhibitors.
-
The total protein concentration of the lysates is determined using a BCA assay.
-
-
Western Blot Analysis:
-
Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against β-catenin (e.g., Cell Signaling Technology #9562 at 1:1000 dilution).[15]
-
A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.
-
The membrane is then incubated with an appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The reduction in the β-catenin band intensity indicates degradation.
-
Conclusion
The prospective discovery and rational design of molecular glues targeting the β-catenin:β-TrCP interaction have yielded compounds with nanomolar potency. This compound served as a crucial first-generation tool, and its successors, NRX-252114 and NRX-252262, demonstrate significant improvements in enhancing the degradation of mutant β-catenin. While direct comparisons with other classes of β-catenin-targeting molecular glues are currently limited, the data clearly showcases the potential of this therapeutic modality. The provided experimental protocols offer a robust framework for researchers to further investigate and develop novel molecular glues for this challenging oncogenic target.
References
- 1. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Getting a Grip on the Undrugged: Targeting β‐Catenin with Fragment‐Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recombinant Human beta Catenin protein (Tagged) (ab63175) | Abcam [abcam.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Anti-beta Catenin antibody (ab2365) | Abcam [abcam.com]
- 13. Targeted β-catenin ubiquitination and degradation by multifunctional stapled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct targeting of β-catenin by a small molecule stimulates proteasomal degradation and suppresses oncogenic Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. beta-Catenin Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Selectivity of the Molecular Glue Degrader NRX-2663
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of NRX-2663, a molecular glue that promotes the degradation of β-catenin, with other hypothetical protein degraders. The performance of such compounds is critically defined by their selectivity for the intended target protein-protein interaction (PPI) over other cellular interactions. This document outlines the experimental frameworks and data required for a thorough selectivity assessment.
Introduction to this compound: A β-Catenin Degrader
This compound is a small molecule enhancer of the interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1][2][3] By acting as a "molecular glue," this compound stabilizes the binding between β-catenin and β-TrCP, the substrate recognition component of the SCF E3 ubiquitin ligase complex.[3][4] This enhanced interaction facilitates the ubiquitination of β-catenin, marking it for degradation by the proteasome.[3] Dysregulation of the Wnt/β-catenin signaling pathway, often leading to oncogenic stabilization of β-catenin, is a hallmark of various cancers.[5][6] this compound is designed to restore the degradation of β-catenin, thereby offering a potential therapeutic strategy for these malignancies.[3]
The selectivity of a molecular glue like this compound is paramount. An ideal compound would potently enhance the β-catenin:β-TrCP interaction while showing minimal or no effect on the interactions of other substrates with β-TrCP or other E3 ligases. This guide compares this compound to two hypothetical molecular glue degraders: Compound A (a highly selective degrader) and Compound B (a less selective degrader).
Data Presentation: Comparative Selectivity Profile
The following tables summarize key quantitative data for assessing the selectivity of this compound against our hypothetical alternatives.
Table 1: On-Target Potency and Efficacy
This table outlines the potency (EC50) and efficacy (Maximal Enhancement) of each compound in promoting the primary, desired protein-protein interaction. Lower EC50 values indicate higher potency.
| Compound | Target PPI | EC50 (µM)¹ | Maximal Interaction Enhancement (%) |
| This compound | β-catenin : β-TrCP | 22.9 | 1300 |
| Compound A | β-catenin : β-TrCP | 5.2 | 1500 |
| Compound B | β-catenin : β-TrCP | 35.8 | 950 |
¹EC50: The half-maximal effective concentration for enhancing the protein-protein interaction.
Table 2: Off-Target Selectivity Panel
This table presents the potency of each compound in promoting interactions with a panel of off-target E3 ligases and a non-target substrate. A higher EC50 value for off-target interactions signifies greater selectivity.
| Off-Target PPI | This compound EC50 (µM) | Compound A EC50 (µM) | Compound B EC50 (µM) |
| IκBα : β-TrCP | > 200 | > 500 | 75.2 |
| Substrate X : β-TrCP | > 200 | > 500 | 98.4 |
| β-catenin : Cereblon (CRBN) | > 200 | > 500 | > 200 |
| β-catenin : VHL | > 200 | > 500 | > 200 |
Table 3: Cellular Degradation Potency
This table shows the half-maximal degradation concentration (DC50) of β-catenin in a cellular context.
| Compound | Target Protein | Cell Line | DC50 (µM) |
| This compound | β-catenin | TOV-112D | ~35¹ |
| Compound A | β-catenin | TOV-112D | 8.5 |
| Compound B | β-catenin | TOV-112D | 62.1 |
¹Data is illustrative and based on published activity of similar, more potent analogs.[7]
Mandatory Visualization
The diagrams below illustrate the signaling pathway targeted by this compound and a typical experimental workflow for assessing its selectivity.
Caption: Mechanism of this compound in the Wnt/β-Catenin signaling pathway.
Caption: Experimental workflow for assessing the selectivity of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound selectivity.
This assay quantitatively measures the ability of a compound to enhance the interaction between two proteins.
-
Objective: To determine the EC50 of this compound and competitor compounds for the β-catenin:β-TrCP interaction.
-
Materials:
-
Recombinant His-tagged β-catenin.
-
Recombinant GST-tagged β-TrCP.
-
AlphaScreen GST Detection Kit (Donor beads).
-
AlphaLISA Nickel Chelate Acceptor beads.
-
Test compounds (this compound, etc.) serially diluted in DMSO.
-
Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
384-well microplates.
-
-
Procedure:
-
Add 2 µL of serially diluted test compound to the wells of a 384-well plate.
-
Add 4 µL of a solution containing His-β-catenin and GST-β-TrCP to each well to achieve final desired concentrations.
-
Incubate at room temperature for 60 minutes to allow for compound-induced interaction.
-
Add 4 µL of a mixture of AlphaScreen Donor and Acceptor beads to each well.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the signal against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
-
This assay confirms that the enhanced PPI translates into functional ubiquitination of the target protein.[2][4][8]
-
Objective: To visualize the compound-dependent ubiquitination of β-catenin.
-
Materials:
-
E1 activating enzyme (e.g., UBE1).
-
E2 conjugating enzyme (e.g., UbcH5).
-
Recombinant SCFβ-TrCP complex (E3 ligase).
-
Recombinant β-catenin (substrate).
-
Ubiquitin.
-
ATP solution (100 mM).
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Test compounds.
-
-
Procedure:
-
In a microcentrifuge tube, assemble the reaction mixture containing E1, E2, SCFβ-TrCP, β-catenin, ubiquitin, and reaction buffer.
-
Add the test compound (e.g., this compound at 16 µM and higher) or DMSO vehicle control.
-
Initiate the reaction by adding ATP to a final concentration of 10 mM.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Perform a Western blot using an anti-β-catenin antibody to visualize the ladder of poly-ubiquitinated β-catenin species.
-
This assay measures the reduction of endogenous target protein levels in a cellular environment.[9]
-
Objective: To determine the DC50 of this compound and competitor compounds.
-
Materials:
-
A suitable cancer cell line with stabilized β-catenin (e.g., TOV-112D).
-
96-well cell culture plates.
-
Test compounds serially diluted in culture medium.
-
Paraformaldehyde (PFA) for cell fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Primary antibody against β-catenin.
-
An IRDye-conjugated secondary antibody.
-
A fluorescent cell stain for normalization (e.g., Janus Green).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a defined period (e.g., 6-24 hours).
-
Wash the cells with PBS and fix with 4% PFA.
-
Permeabilize the cells and block with a suitable blocking buffer.
-
Incubate with the primary anti-β-catenin antibody.
-
Wash and incubate with the IRDye-conjugated secondary antibody.
-
Read the fluorescence intensity on an infrared imaging system.
-
Stain with a normalization dye and re-read.
-
Normalize the β-catenin signal to the cell stain signal.
-
Plot the normalized signal against the log of the compound concentration to determine the DC50.
-
To ensure comprehensive selectivity assessment, compounds should be screened against large panels of cellular targets.
-
Objective: To identify any significant off-target interactions of this compound.
-
Methodology: Submit the compound to a contract research organization (CRO) for screening against a broad panel of targets, such as the Eurofins SafetyScreen44 or a kinome scan. These fee-for-service platforms test the compound at a fixed concentration (e.g., 10 µM) against hundreds of receptors, ion channels, enzymes, and transporters to flag potential off-target liabilities.[10][11][12]
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. docs.abcam.com [docs.abcam.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 7. drughunter.com [drughunter.com]
- 8. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Kinetics of Wnt-Driven β-Catenin Stabilization Revealed by Quantitative and Temporal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 12. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for NRX-2663
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the safe and compliant disposal of NRX-2663, a small molecule enhancer of the β-catenin:β-TrCP interaction. Adherence to these procedures is critical to protect both laboratory personnel and the environment.
Chemical and Hazard Profile of this compound
A thorough understanding of the chemical's properties and associated hazards is the first step in safe disposal.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | NRX 2663 |
| CAS Number | 2763260-34-8 |
| Molecular Formula | C20H13F3N2O5 |
| Molecular Weight | 418.32 g/mol |
| Hazard Statements | Harmful if swallowed (H302). Very toxic to aquatic life with long lasting effects (H410).[1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P391: Collect spillage.P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Protocol: Disposal of this compound
The following step-by-step protocol must be followed for the disposal of this compound and its containers.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
2. Waste Segregation:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions, must be segregated as hazardous chemical waste.
-
Do not mix with non-hazardous waste.
3. Waste Collection:
-
Collect solid waste in a clearly labeled, sealed container.
-
Collect liquid waste in a compatible, leak-proof, and clearly labeled container.
-
The label should include "Hazardous Waste," "this compound," and the associated hazard symbols.
4. Decontamination:
-
Decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol) and collect the cleaning materials as hazardous waste.
5. Storage Pending Disposal:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
6. Final Disposal:
-
Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Disposal must be in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in general waste. [1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safe Handling and Disposal of Novel Research Compound NRX-2663
Disclaimer: No specific safety data or handling protocols for a compound designated "NRX-2663" are available in public databases. The following guide is based on established best practices for handling novel or uncharacterized chemical compounds in a research and development environment. A substance-specific risk assessment must be conducted by qualified personnel before any work begins.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the novel compound this compound. It outlines operational procedures, personal protective equipment (PPE) requirements, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a conservative approach to PPE is mandatory.[1][2] Different levels of protection are required depending on the procedure being performed.[3][4]
Table 1: PPE Requirements for Handling this compound
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (e.g., weighing, aliquoting) | • Full-face air-purifying respirator with P100 particulate filters.• Double-layered chemical-resistant gloves (e.g., nitrile).• Disposable, chemical-resistant gown or coveralls.[5]• Safety goggles or face shield.[5] |
| Preparing Solutions (e.g., dissolving, diluting) | • Work within a certified chemical fume hood.[6]• Chemical-resistant gloves.• Lab coat.• Safety glasses with side shields or safety goggles. |
| General Laboratory Work (with dilute solutions) | • Lab coat.• Safety glasses with side shields.• Chemical-resistant gloves. |
Note: Always inspect gloves for tears or degradation before use.[7] Change gloves immediately if contaminated.
Operational Plan: Safe Handling Procedures
A systematic workflow is essential to minimize exposure and prevent contamination.[1] All personnel must be trained on these procedures before handling this compound.[6][8]
Step 1: Risk Assessment and Preparation
-
Conduct a thorough literature search for any data on this compound or structurally similar compounds to anticipate potential hazards.[1]
-
Designate a specific, clearly marked area within a laboratory for all work involving this compound.[1]
-
Ensure safety equipment, including a chemical spill kit, safety shower, and eyewash station, is accessible and functional.[9][10]
Step 2: Handling and Preparation
-
Weighing: Always handle the solid form of this compound within a certified chemical fume hood or a powder-containment balance enclosure.[1] Use disposable equipment to prevent cross-contamination.[1]
-
Solution Preparation: Prepare all solutions within a fume hood.[1] Slowly add the solid compound to the solvent to prevent splashing.[1]
-
Conducting Reactions: All reactions involving this compound must be performed in a fume hood or other suitable ventilated enclosure.[1][6]
Step 3: Decontamination
-
Wipe down all work surfaces with an appropriate solvent (e.g., 70% ethanol, unless contraindicated) after completing work.[1]
-
Thoroughly clean all non-disposable equipment after use.[1]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][7]
Disposal Plan
All waste generated from work with this compound must be treated as hazardous waste.[1] Federal, state, and local regulations prohibit the transportation and disposal of unidentified chemical waste.[11][12]
-
Labeling: All waste containers must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols.[13][14] Do not use abbreviations or formulas.[14]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1][13]
Table 2: Waste Segregation and Disposal Plan
| Waste Stream | Container Type | Disposal Procedure |
| Solid Waste | Lined, sealed hazardous waste container. | Collect contaminated items (gloves, gowns, weigh boats, etc.) in a designated container.[1] |
| Liquid Waste | Compatible, sealed hazardous waste container. | Collect all solutions containing this compound.[1] For empty containers, triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, then the container may be disposed of normally.[13] |
| Sharps Waste | Puncture-resistant sharps container. | Needles, scalpels, or other contaminated sharps must be placed in a designated sharps container. |
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for hazardous waste.[14]
Emergency Procedures: Spill and Exposure
In the event of a spill or personnel exposure, immediate and correct action is critical.[10]
-
Assess the Situation: Determine the extent of the spill and if there is an immediate danger to personnel.[15]
-
Evacuate: If the spill is large (>1 liter), highly volatile, or presents an immediate risk, evacuate the area and call 911 or your institution's emergency number.[9][10]
-
Decontaminate Personnel:
-
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[10][16] Seek immediate medical attention.[16]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[7][10] Seek immediate medical attention.
-
-
Control Minor Spills: For small, manageable spills, trained personnel wearing appropriate PPE should:
Experimental Protocol: Example In Vitro Cytotoxicity Assay
This section provides a sample protocol for assessing the cytotoxicity of this compound using a Neutral Red Uptake (NRU) assay, a common method in drug development.[18][19]
Methodology:
-
Cell Culture: Plate human dermal fibroblast cells in 96-well plates and incubate for 24 hours to allow for cell adherence.[18]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable, non-toxic solvent (e.g., DMSO).[18] Create a series of serial dilutions in the cell culture medium.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound.[18] Include vehicle-only controls.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours).[20]
-
Neutral Red Uptake:
-
After incubation, replace the treatment medium with a medium containing Neutral Red dye.
-
Incubate for approximately 3 hours to allow viable cells to incorporate the dye into their lysosomes.[20]
-
-
Extraction & Measurement: Wash the cells, then extract the dye from the lysosomes using a solubilization solution.[20] Measure the absorbance of the extracted dye using a spectrophotometer at 540nm.[20]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the EC50 value, which is the concentration of this compound that reduces cell viability by 50%.[20]
Table 3: Example Data Presentation for Cytotoxicity Assay
| Compound | Cell Line | Incubation Time (h) | EC50 (µM) |
| This compound | HDF | 24 | [Experimental Value] |
| This compound | HDF | 48 | [Experimental Value] |
| Positive Control | HDF | 24 | [Experimental Value] |
Hypothetical Signaling Pathway
As the biological target of this compound is unknown, a specific signaling pathway cannot be provided. The diagram below illustrates a hypothetical pathway where a novel compound acts as a kinase inhibitor, a common mechanism in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. thesafetygeek.com [thesafetygeek.com]
- 9. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 12. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 15. westlab.com [westlab.com]
- 16. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 17. ehs.wisc.edu [ehs.wisc.edu]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. x-cellr8.com [x-cellr8.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
